hCAIX-IN-10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H21N3O3S |
|---|---|
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H21N3O3S/c1-18-8-7-12-21(14-18)31-25(32)17-35-27(31)23-16-30(20-10-3-2-4-11-20)29-26(23)22-15-19-9-5-6-13-24(19)34-28(22)33/h2-16,27H,17H2,1H3 |
Clé InChI |
LEWXJARBUCSXAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C(SCC2=O)C3=CN(N=C3C4=CC5=CC=CC=C5OC4=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Foundational & Exploratory
hCAIX-IN-10: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of hCAIX-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCA IX), in the context of cancer biology. While direct cellular studies on this compound are not extensively available in the public domain, this document extrapolates its mechanism based on its known enzymatic inhibition and the well-established role of CAIX in cancer cell pathophysiology.
Core Concept: Targeting Hypoxia-Induced pH Regulation
Solid tumors often outgrow their blood supply, leading to regions of low oxygen, or hypoxia. To survive and proliferate in this hostile microenvironment, cancer cells undergo metabolic reprogramming, a key feature of which is the upregulation of the transmembrane enzyme carbonic anhydrase IX (CAIX).[1][2]
CAIX is a highly efficient zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺).[1][3] Its active site faces the extracellular space.[2] This enzymatic activity is pivotal for cancer cells to maintain a slightly alkaline intracellular pH (pHi), which is optimal for cellular processes like glycolysis and proliferation, while contributing to an acidic extracellular pH (pHe). This "reversed" pH gradient (alkaline inside, acidic outside) is a hallmark of aggressive tumors, promoting invasion, metastasis, and resistance to therapy.
This compound is a potent and selective small molecule inhibitor of CAIX. Its mechanism of action is centered on the disruption of this crucial pH-regulating activity.
Enzymatic Inhibition Profile of this compound
This compound, also identified as compound 6i in the primary literature, demonstrates high affinity and selectivity for the tumor-associated isoform hCA IX over other carbonic anhydrase isoforms. The inhibitory constants (Ki) are summarized below.
| Isoform | This compound (Compound 6i) Ki (nM) | Role |
| hCA IX | 61.5 | Tumor-associated, hypoxia-induced, pH regulation |
| hCA XII | 586.8 | Tumor-associated, pH regulation |
| hCA I | >10000 | Off-target, cytosolic (red blood cells) |
| hCA II | >10000 | Off-target, cytosolic (ubiquitous) |
| Data sourced from Thacker et al., Bioorg Chem, 2020. |
Predicted Cellular Mechanism of Action of this compound
By inhibiting the catalytic activity of CAIX, this compound is predicted to induce a cascade of events detrimental to cancer cell survival and progression.
Disruption of pH Homeostasis
The primary consequence of this compound action is the blockade of bicarbonate and proton production in the extracellular space. This leads to:
-
Intracellular Acidification (Decreased pHi): The reduction in extracellular bicarbonate production limits its transport into the cell, leading to the accumulation of acidic metabolic byproducts and a drop in pHi. An acidic intracellular environment is detrimental to enzymatic functions, DNA synthesis, and overall cell viability.
-
Extracellular Alkalinization (Increased pHe): By inhibiting proton extrusion, this compound contributes to the neutralization of the acidic tumor microenvironment. This can impair the activity of acid-activated proteases like matrix metalloproteinases (MMPs) that are crucial for invasion.
Induction of Apoptosis
The cellular stress induced by the collapse of the pH gradient is a potent trigger for programmed cell death, or apoptosis. Inhibition of CAIX has been shown to:
-
Increase levels of reactive oxygen species (ROS).
-
Disrupt mitochondrial membrane potential.
-
Activate apoptotic signaling cascades, involving caspases.
Inhibition of Metastasis and Invasion
The acidic extracellular milieu created by CAIX facilitates the breakdown of the extracellular matrix and enhances cell motility. By neutralizing the pHe, this compound is expected to suppress these processes. CAIX has been shown to interact with key proteins involved in cell adhesion and migration. Its inhibition can interfere with:
-
E-cadherin mediated cell-cell adhesion: CAIX can interact with β-catenin, promoting a motile phenotype.
-
FAK/Src and ERK signaling pathways: These pathways can be activated by CAIX, leading to increased expression of MMP-9 and enhanced cell migration and invasion.
Signaling Pathways and Experimental Workflows
Hypoxia-Induced CAIX Expression and Action
The following diagram illustrates the central role of Hypoxia-Inducible Factor 1 (HIF-1) in upregulating CAIX and the subsequent impact on the tumor microenvironment, which is the primary target of this compound.
References
- 1. Design, synthesis and biological evaluation of coumarin linked 1,2,4-oxadiazoles as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX is a pH-stat that sets an acidic tumour extracellular pH in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potent Interaction: A Technical Guide to the Binding Affinity of hCAIX-IN-10 with Carbonic Anhydrase IX
For Immediate Release
This technical guide provides an in-depth analysis of the binding affinity of the selective inhibitor, hCAIX-IN-10, to its target, human carbonic anhydrase IX (hCA IX). This document is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.
Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, and its inhibition is a promising strategy for cancer therapy. This compound, also identified as Compound 6i, has emerged as a potent and selective inhibitor of hCA IX.
Quantitative Analysis of Binding Affinity
The inhibitory activity of this compound against human carbonic anhydrase IX and XII was determined, revealing a significant selectivity for hCA IX. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, where a lower value indicates a stronger interaction.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) |
| This compound (Compound 6i) | Human Carbonic Anhydrase IX (hCA IX) | 61.5 nM[1] |
| This compound (Compound 6i) | Human Carbonic Anhydrase XII (hCA XII) | 586.8 nM[1] |
The data clearly demonstrates that this compound is a more potent inhibitor of hCA IX compared to hCA XII, with a nearly 10-fold greater affinity.[1]
Experimental Protocol: Determination of Carbonic Anhydrase Inhibition
The following protocol outlines the methodology used to determine the inhibition constants (Ki) of this compound against hCA IX and hCA XII. This is based on the established stopped-flow carbon dioxide (CO2) hydration assay.
Objective: To measure the inhibitory effect of this compound on the catalytic activity of recombinant human carbonic anhydrase IX and XII.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCA IX)
-
Recombinant human Carbonic Anhydrase XII (hCA XII)
-
This compound (Compound 6i)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of hCA IX and hCA XII in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer to be tested.
-
-
Assay Performance:
-
The assay is based on the electrometric stopped-flow method, which measures the enzyme-catalyzed hydration of CO2.
-
The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with the CO2-saturated water in the stopped-flow instrument.
-
The change in pH resulting from the formation of carbonic acid is monitored over time using a pH indicator.
-
-
Data Analysis:
-
The initial rates of the enzymatic reaction are calculated from the linear portion of the progress curves.
-
The IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constants (Ki) are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration (CO2) and Km is the Michaelis-Menten constant for the substrate.
-
Logical Workflow for Ki Determination
The following diagram illustrates the logical workflow for determining the inhibition constant (Ki) of an inhibitor for a target enzyme.
Caption: Workflow for Ki determination of this compound.
Signaling Pathway Context: Hypoxia-Induced CAIX Expression
Carbonic anhydrase IX is a key player in the tumor microenvironment, particularly under hypoxic conditions. Its expression is primarily regulated by the hypoxia-inducible factor 1α (HIF-1α). Understanding this pathway provides context for the therapeutic targeting of CAIX.
Caption: Hypoxia-induced CAIX expression pathway.
By potently and selectively inhibiting CAIX, this compound disrupts the enzyme's ability to regulate pH in the tumor microenvironment, a critical function for cancer cell survival and proliferation under hypoxic conditions. This targeted inhibition represents a promising avenue for the development of novel anticancer therapeutics.
References
The Role of hCAIX-IN-10 in the Inhibition of Tumor Acidosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of hCAIX-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCAIX), and its potential role in mitigating tumor acidosis. This document outlines the core mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction: The Challenge of Tumor Acidosis
The tumor microenvironment is characterized by hypoxia and acidosis, which are critical drivers of cancer progression, metastasis, and resistance to therapy.[1][2] One of the key regulators of tumor pH is carbonic anhydrase IX (CAIX), a transmembrane enzyme that is overexpressed in a wide range of solid tumors in response to hypoxic conditions.[1] CAIX catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺), thereby contributing to the acidification of the extracellular space while maintaining a neutral or slightly alkaline intracellular pH (pHi) that is favorable for tumor cell survival and proliferation.[1][3]
The inhibition of CAIX presents a promising therapeutic strategy to disrupt this pH regulation, leading to an increase in intracellular acidosis and a reduction in the aggressive phenotype of cancer cells. This compound is a novel, selective small molecule inhibitor of CAIX, and this guide explores its role in this therapeutic context.
This compound: A Selective Carbonic Anhydrase IX Inhibitor
This compound, also identified as compound 6i in its discovery publication, is a coumarin-based hybrid molecule designed for selective inhibition of tumor-associated carbonic anhydrase isoforms.
Quantitative Data: Inhibitory Activity of this compound
The primary quantitative data available for this compound pertains to its inhibitory constant (Kᵢ) against various human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding its selectivity and potency.
| Isoform | Kᵢ (nM) | Target Type | Reference |
| hCAIX | 61.5 | Tumor-Associated | **** |
| hCAXII | 586.8 | Tumor-Associated | |
| hCAI | >10000 | Off-Target (Cytosolic) | |
| hCAII | >10000 | Off-Target (Cytosolic) |
Table 1: Inhibitory activity (Kᵢ) of this compound against key human carbonic anhydrase isoforms.
The data clearly indicates that this compound is a potent and selective inhibitor of hCAIX, with significantly lower activity against the off-target cytosolic isoforms hCAI and hCAII, which are ubiquitously expressed in normal tissues. Its selectivity against the other major tumor-associated isoform, hCAXII, is approximately 9.5-fold.
Signaling Pathways and Experimental Workflows
CAIX-Mediated Regulation of Tumor pH
The following diagram illustrates the central role of CAIX in maintaining the pH homeostasis of a tumor cell, a process that is disrupted by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the impact of this compound on tumor acidosis.
Detailed Experimental Protocols
While specific studies on the effect of this compound on tumor acidosis are not yet published, this section details the established methodologies that would be employed for such an evaluation, based on the literature for other CAIX inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay was used to determine the Kᵢ values of this compound.
Principle: This is a stopped-flow spectrophotometric method that measures the inhibition of the CA-catalyzed CO₂ hydration reaction. The assay follows the change in pH, monitored by a colorimetric indicator, as CO₂ hydrates to form bicarbonate and protons.
Protocol:
-
Reagents:
-
Purified recombinant human CA isoforms (I, II, IX, XII).
-
This compound dissolved in a suitable solvent (e.g., DMSO).
-
Buffer (e.g., TRIS-HCl, pH 7.5).
-
pH indicator (e.g., p-nitrophenol).
-
CO₂-saturated water.
-
-
Instrumentation: Stopped-flow spectrophotometer.
-
Procedure:
-
Equilibrate the enzyme solution (containing a known concentration of the hCA isoform and the pH indicator in buffer) and the CO₂-saturated water to a constant temperature (e.g., 25°C).
-
Mix the enzyme solution with varying concentrations of this compound and incubate for a defined period to allow for inhibitor binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation.
-
In Vitro Extracellular pH Measurement
Principle: To measure the effect of this compound on the acidification of the extracellular medium of cancer cell cultures grown under hypoxic conditions.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line known to express CAIX under hypoxia (e.g., MDA-MB-231 or HT-29) in standard cell culture medium.
-
Seed cells in multi-well plates and allow them to adhere.
-
Induce hypoxia by placing the cells in a hypoxic chamber (e.g., 1% O₂).
-
-
Treatment:
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
pH Measurement:
-
After a defined incubation period (e.g., 24-48 hours), carefully collect the conditioned medium from each well.
-
Measure the pH of the medium using a calibrated pH microelectrode.
-
Alternatively, a fluorescent pH indicator dye can be added to the medium, and the pH can be determined by measuring the fluorescence at specific excitation and emission wavelengths.
-
-
Data Analysis:
-
Compare the extracellular pH of the this compound-treated cells to the vehicle-treated control cells. A successful inhibition of CAIX is expected to result in a less acidic (higher pH) extracellular environment.
-
In Vivo Tumor Interstitial pH Measurement
Principle: To assess the impact of this compound on the pH of the tumor microenvironment in a preclinical animal model.
Protocol:
-
Animal Model:
-
Establish tumor xenografts by subcutaneously injecting CAIX-expressing human cancer cells into immunodeficient mice (e.g., SCID or nude mice).
-
Allow the tumors to grow to a palpable size.
-
-
Treatment:
-
Administer this compound to the tumor-bearing mice via a suitable route (e.g., oral gavage, intraperitoneal injection). A control group should receive the vehicle.
-
-
pH Measurement (using MRSI):
-
Anesthetize the mice.
-
Administer a pH-sensitive MRSI probe, such as ISUCA ((±)2-(imidazol-1-yl) succinic acid).
-
Perform ¹H magnetic resonance spectroscopic imaging of the tumor to create a spatial map of the extracellular pH.
-
-
Data Analysis:
-
Compare the mean and spatial distribution of the tumor interstitial pH in the treated group versus the control group. Inhibition of CAIX is expected to lead to a higher (less acidic) tumor pH.
-
Conclusion
This compound is a potent and selective inhibitor of carbonic anhydrase IX. The available data on its inhibitory activity suggests its potential as a valuable research tool and a lead compound for the development of anticancer therapies targeting the tumor microenvironment. By inhibiting CAIX, this compound is hypothesized to disrupt the pH regulation in tumor cells, leading to a decrease in extracellular acidosis. The experimental protocols detailed in this guide provide a framework for the further investigation and validation of this compound's efficacy in preclinical models. Future studies are warranted to fully elucidate its therapeutic potential in vivo and its impact on tumor growth, metastasis, and response to conventional cancer treatments.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of tumour pH on cancer progression: strategies for clinical intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxia-inducible carbonic anhydrase IX and XII promote tumor cell growth by counteracting acidosis through the regulation of the intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Coumarin-Based CAIX Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is a key regulator of tumor pH.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2][3] CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to extracellular acidosis and maintaining a relatively alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[3][4] These characteristics make CAIX a compelling target for the development of novel anticancer therapies.
Coumarin-based compounds have emerged as a promising class of CAIX inhibitors. Unlike classical sulfonamide inhibitors, coumarins often exhibit a non-classical binding mode, potentially offering improved selectivity for CAIX over other carbonic anhydrase isoforms. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel coumarin-based CAIX inhibitors, with a particular focus on compounds structurally related to hCAIX-IN-10.
The Role of CAIX in Tumor Hypoxia and pH Regulation
Under hypoxic conditions, tumor cells switch to glycolytic metabolism, leading to the production of lactic acid and a decrease in intracellular pH. To counteract this, CAIX, induced by Hypoxia-Inducible Factor 1α (HIF-1α), catalyzes the hydration of extracellular CO2. The resulting protons contribute to the acidification of the tumor microenvironment, while the bicarbonate ions are transported into the cell to neutralize intracellular pH. This process is crucial for tumor cell survival and progression.
Discovery of this compound and Related Coumarin Hybrids
A significant advancement in the development of coumarin-based CAIX inhibitors was the synthesis of two series of compounds: coumarin-linked thiazolidinones via a pyrazole linker and coumarin-linked 1,2,3-triazoles. Within the first series, compound 6i , also known as This compound , demonstrated potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II.
Quantitative Data Summary
The inhibitory activities of this compound and related compounds against four human carbonic anhydrase isoforms are summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentration.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| This compound (6i) | >10000 | >10000 | 61.5 | 586.8 | |
| 6a | >10000 | >10000 | 89.2 | 645.1 | |
| 6h | >10000 | >10000 | 75.4 | 711.2 | |
| 6k | >10000 | >10000 | 98.6 | 854.3 | |
| 5d | >10000 | >10000 | 32.7 | 432.5 | |
| 5i | >10000 | >10000 | 124.7 | 84.2 | |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 |
Table 1: Inhibitory Activity (Ki, nM) of Coumarin-Based Inhibitors against hCA Isoforms.
Experimental Protocols
This section provides detailed methodologies for the synthesis of coumarin-pyrazole-thiazolidinone hybrids, the enzymatic assay for determining inhibitory activity, and the computational methods for predicting binding modes.
Synthesis of Coumarin-Pyrazole-Thiazolidinone Hybrids (Representative Protocol)
The synthesis of this compound and its analogs involves a multi-step process. A representative workflow is depicted below.
Detailed Protocol:
-
Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate: A mixture of substituted salicylaldehyde (1 eq) and diethyl malonate (1.2 eq) in ethanol is refluxed in the presence of a catalytic amount of piperidine for 4-6 hours. The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the coumarin ester.
-
Synthesis of 2-Oxo-2H-chromene-3-carbohydrazide: The coumarin ester (1 eq) is refluxed with hydrazine hydrate (2 eq) in ethanol for 8-10 hours. The resulting solid is filtered, washed with ethanol, and dried.
-
Synthesis of 3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)coumarin: The coumarin hydrazide (1 eq) is reacted with ethyl acetoacetate (1.1 eq) in glacial acetic acid and refluxed for 6-8 hours. The reaction mixture is poured into ice-cold water, and the precipitate is filtered and purified.
-
Synthesis of 4-Formyl-1-(2-oxo-2H-chromen-3-yl)-3-methyl-1H-pyrazol-5(4H)-one: The pyrazole intermediate (1 eq) is subjected to a Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) at 0-5 °C, followed by stirring at room temperature for 12-16 hours. The reaction is quenched with crushed ice, and the product is extracted.
-
Synthesis of Coumarin-Pyrazole-Thiazolidinone Hybrids: The aldehyde (1 eq) is condensed with a substituted thiazolidinone (1 eq) in the presence of piperidine in ethanol under reflux for 8-12 hours to yield the final hybrid compounds, including this compound.
Stopped-Flow CO2 Hydrase Assay for CAIX Inhibition
The inhibitory activity of the synthesized compounds is determined using a stopped-flow instrument to measure the kinetics of CO2 hydration.
Detailed Protocol:
-
Reagent Preparation: All solutions are prepared in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5). A stock solution of the test compound is prepared in DMSO and diluted to the desired concentrations. The recombinant human CAIX enzyme is used. A pH indicator (e.g., phenol red) is included in the buffer to monitor pH changes. A CO2-saturated water solution is prepared by bubbling CO2 gas through chilled deionized water.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature. The enzyme-inhibitor solution is then rapidly mixed with the CO2-saturated solution in the stopped-flow apparatus.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using a spectrophotometer. The initial rate of the reaction is calculated from the linear portion of the progress curve.
-
Data Analysis: The percent inhibition is calculated by comparing the initial rates in the presence and absence of the inhibitor. The Ki values are determined by fitting the dose-response data to the appropriate inhibition model.
Molecular Docking of Coumarin Inhibitors with CAIX (Representative Protocol)
Molecular docking studies are performed to predict the binding mode of the inhibitors within the active site of CAIX and to understand the structure-activity relationships.
Detailed Protocol:
-
Protein Preparation: The crystal structure of human CAIX is obtained from the Protein Data Bank (PDB ID: 3IAI is a common choice). Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein is prepared using a standard protein preparation wizard in molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).
-
Ligand Preparation: The 2D structure of the inhibitor is sketched and converted to a 3D structure. The ligand is then energy minimized using a suitable force field (e.g., OPLS).
-
Grid Generation: A grid box is defined around the active site of CAIX, encompassing the key catalytic zinc ion and surrounding residues.
-
Docking Simulation: The prepared ligand is docked into the defined grid of the receptor using a docking program such as Glide or AutoDock.
-
Analysis and Visualization: The resulting docking poses are analyzed based on their docking scores and binding energies. The interactions between the inhibitor and the active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed to understand the binding mode.
Conclusion and Future Directions
The discovery of this compound and other coumarin-based inhibitors represents a significant step forward in the development of selective CAIX-targeting anticancer agents. Their unique mechanism of action and selectivity profile offer potential advantages over traditional sulfonamide inhibitors. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of new coumarin derivatives with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to facilitate their translation into clinical applications. Further investigation into the detailed signaling pathways affected by these inhibitors will also provide valuable insights into their anticancer mechanisms.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of hCAIX-IN-10: A Technical Guide to its Carbonic Anhydrase Isoform Profile
For Immediate Release
This technical guide provides an in-depth analysis of the selectivity profile of hCAIX-IN-10, a potent inhibitor of carbonic anhydrase IX (CAIX). Designed for researchers, scientists, and professionals in drug development, this document details the quantitative inhibition data, experimental methodologies, and relevant signaling pathways associated with this compound.
Executive Summary
This compound, also identified as compound 6i in seminal research, demonstrates remarkable selectivity for the tumor-associated carbonic anhydrase isoform IX (CAIX) over other physiologically prevalent isoforms. This targeted inhibition profile makes it a compelling candidate for further investigation in oncology research. This guide summarizes the inhibitory activity of this compound against key carbonic anhydrase isoforms, provides a detailed protocol for the assay used to determine these values, and illustrates the critical signaling pathways influenced by CAIX activity.
Data Presentation: Quantitative Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of human carbonic anhydrase (hCA) isoforms. The resulting inhibition constants (Ki) highlight the compound's potent and selective action against hCA IX.
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) | Selectivity over hCA IX |
| hCA I | >10,000 | >162-fold |
| hCA II | >10,000 | >162-fold |
| hCA IX | 61.5[1] | 1 |
| hCA XII | 586.8[1] | 9.54-fold |
Note: The Ki values for hCA I and hCA II are reported as greater than 10,000 nM, indicating a very low affinity of this compound for these off-target isoforms, as is characteristic for this class of coumarin inhibitors.
Experimental Protocols: Stopped-Flow CO2 Hydration Assay
The determination of the inhibition constants for this compound was performed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton.
Principle: The assay monitors the change in pH resulting from the hydration of CO2, a reaction catalyzed by carbonic anhydrase. The rate of this reaction is measured by observing the color change of a pH indicator. In the presence of an inhibitor, the rate of the catalyzed reaction decreases, and the extent of this decrease is used to calculate the inhibition constant (Ki).
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)
-
This compound (or other test inhibitors)
-
CO2-saturated water
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
-
pH indicator (e.g., 4-nitrophenol)
-
Acetazolamide (as a standard inhibitor)
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the recombinant hCA isoforms and this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In the stopped-flow instrument's syringes, one syringe is loaded with the enzyme solution and the test inhibitor at various concentrations, pre-incubated for a defined period to allow for enzyme-inhibitor binding. The other syringe contains the CO2-saturated buffer with the pH indicator.
-
Initiation of Reaction: The contents of the two syringes are rapidly mixed, initiating the CO2 hydration reaction.
-
Data Acquisition: The change in absorbance of the pH indicator is monitored over time using the spectrophotometer. The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Data Analysis: The initial rates are plotted against the inhibitor concentration. The inhibition constant (Ki) is then calculated by fitting the data to the appropriate enzyme inhibition model, such as the Michaelis-Menten equation modified for competitive inhibition.
Mandatory Visualizations
Experimental Workflow: Stopped-Flow Assay
Caption: Workflow for determining Ki values using a stopped-flow CO2 hydration assay.
Signaling Pathways Involving CAIX
Carbonic anhydrase IX plays a crucial role in the tumor microenvironment by regulating pH, which in turn influences several signaling pathways critical for cancer cell survival, proliferation, and metastasis.
Caption: Simplified diagram of signaling pathways influenced by hCAIX activity.
Conclusion
The data and methodologies presented in this technical guide underscore the high selectivity of this compound for the tumor-associated carbonic anhydrase IX. Its minimal activity against off-target isoforms, such as hCA I and II, positions it as a valuable tool for cancer research and a promising scaffold for the development of targeted anticancer therapeutics. The provided experimental protocol and signaling pathway diagrams offer a comprehensive resource for scientists working in this field.
References
hCAIX-IN-10: A Technical Guide to a Promising Chemical Probe for Hypoxia in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen levels, is a hallmark of the microenvironment in most solid tumors and a key driver of tumor progression, metastasis, and resistance to therapy. Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is strongly induced by hypoxia through the action of Hypoxia-Inducible Factor 1α (HIF-1α). Its expression is largely restricted to tumor tissues, with minimal presence in normal physiological conditions, making it an attractive target for both therapeutic intervention and diagnostic imaging of hypoxic tumors. hCAIX-IN-10, a coumarin-based hybrid molecule, has emerged as a selective inhibitor of CAIX and presents a promising chemical probe for studying and visualizing tumor hypoxia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.
Core Compound Data: this compound
This compound, also identified as compound 6i in the primary literature, is a selective inhibitor of human Carbonic Anhydrase IX (hCAIX).[1] It belongs to a class of coumarin-linked thiazolidinone hybrids with a pyrazole linker.[1]
| Property | Value | Reference |
| Compound Name | This compound (compound 6i) | [1] |
| Chemical Class | Coumarin-pyrazole-thiazolidinone hybrid | [1] |
| Target | Carbonic Anhydrase IX (CAIX) | [1] |
| Ki (hCAIX) | 61.5 nM | |
| Ki (hCAXII) | 586.8 nM | |
| Selectivity | Selective for hCAIX over hCAXII |
Mechanism of Action and Signaling Pathway
This compound functions as a chemical probe for tumor hypoxia by selectively inhibiting the enzymatic activity of Carbonic Anhydrase IX. The underlying principle involves the following signaling pathway and mechanism:
-
Hypoxia and HIF-1α Stabilization: In the low oxygen environment of solid tumors, the transcription factor HIF-1α is stabilized and accumulates within the cancer cells.
-
CAIX Gene Transcription: HIF-1α translocates to the nucleus and binds to the hypoxia-response element (HRE) in the promoter region of the CA9 gene, leading to the upregulation of CAIX transcription and subsequent protein expression.
-
CAIX Expression on Cell Surface: CAIX is a transmembrane protein with its catalytic domain facing the extracellular space.
-
pH Regulation: CAIX plays a crucial role in pH regulation in the tumor microenvironment. It catalyzes the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This enzymatic activity contributes to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival and proliferation.
-
Inhibition by this compound: this compound, as a selective inhibitor, binds to the active site of the extracellular domain of CAIX. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of CO₂.
-
Imaging Hypoxia: When this compound is conjugated to a fluorescent dye or a radionuclide, its selective accumulation in CAIX-expressing (and therefore hypoxic) tumor regions allows for non-invasive imaging and quantification of tumor hypoxia.
Caption: Signaling pathway of hypoxia-induced CAIX expression and its inhibition by this compound for imaging.
Quantitative Data
The inhibitory activity of this compound and its selectivity for CAIX over other isoforms are critical parameters for its use as a chemical probe. The following table summarizes the available quantitative data.
| Compound | hCAI (Ki, nM) | hCAII (Ki, nM) | hCAIX (Ki, nM) | hCAXII (Ki, nM) | Reference |
| This compound (6i) | >10000 | >10000 | 61.5 | 586.8 | |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Note: Higher Ki values indicate weaker inhibition.
Experimental Protocols
Detailed experimental protocols are essential for the successful application of this compound in a research setting.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay is used to determine the inhibitory potency (Ki) of compounds against various carbonic anhydrase isoforms.
Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The release of a proton causes a pH change, which is monitored by a pH indicator dye using a stopped-flow spectrophotometer. The rate of the catalyzed reaction is compared to the rate of the uncatalyzed reaction, and the inhibition is determined by measuring the decrease in the enzymatic rate in the presence of the inhibitor.
Materials:
-
Recombinant human CA isoforms (hCAI, hCAII, hCAIX, hCAXII)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol red pH indicator
-
CO₂-saturated water
-
The inhibitor compound (this compound) dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of the recombinant hCA isoforms in HEPES buffer.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of inhibitor concentrations.
-
-
Reaction Mixture Preparation:
-
In the first syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme and the pH indicator in HEPES buffer.
-
In the second syringe, prepare a CO₂-saturated water solution.
-
-
Measurement of Catalyzed Rate:
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to proton production.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
-
Measurement of Inhibited Rate:
-
Add varying concentrations of this compound to the enzyme solution in the first syringe and incubate for a defined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Repeat the mixing and measurement steps as described above to determine the initial rates of the inhibited reactions.
-
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Caption: Workflow for the stopped-flow CO₂ hydrase assay to determine CAIX inhibition.
In Vitro Cytotoxicity Assay (e.g., MTT or SRB Assay)
While specific cytotoxicity data for this compound is not yet widely published, this general protocol can be used to assess its effect on the viability of cancer cell lines.
Principle: The assay measures the metabolic activity (MTT) or total protein content (SRB) of cultured cells as an indicator of cell viability after treatment with the test compound. A reduction in metabolic activity or protein content is indicative of cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, PC-3, HeLa)
-
Cell culture medium and supplements
-
This compound
-
MTT reagent or SRB dye
-
Solubilization buffer (for MTT) or Tris buffer (for SRB)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
Assay Development:
-
For MTT assay: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer.
-
For SRB assay: Fix the cells with trichloroacetic acid, stain with SRB dye, and then wash to remove unbound dye. Solubilize the bound dye with Tris buffer.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
In Vivo Hypoxia Imaging using a Fluorescently Labeled this compound Analog
This protocol describes a general method for in vivo imaging of hypoxic tumors using a fluorescently labeled CAIX inhibitor. This would require conjugating a suitable near-infrared (NIR) fluorescent dye to this compound.
Principle: The fluorescently labeled this compound analog is administered to a tumor-bearing animal model. The probe selectively accumulates in hypoxic tumor regions due to the high expression of CAIX. Non-invasive optical imaging is then used to detect the fluorescent signal from the tumor.
Materials:
-
Tumor-bearing animal model (e.g., mice with xenograft tumors of a CAIX-expressing cancer cell line)
-
Fluorescently labeled this compound analog
-
In vivo optical imaging system
-
Anesthesia
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneously injecting a CAIX-expressing cancer cell line (e.g., HT-29 or HeLa).
-
Probe Administration: Once the tumors reach a suitable size, administer the fluorescently labeled this compound analog intravenously.
-
In Vivo Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animals and perform whole-body fluorescence imaging using an in vivo imaging system.
-
Ex Vivo Imaging and Validation (Optional):
-
After the final in vivo imaging session, euthanize the animals and excise the tumors and major organs.
-
Perform ex vivo fluorescence imaging of the excised tissues to confirm probe accumulation.
-
Perform immunohistochemistry on tumor sections using antibodies against CAIX and a hypoxia marker (e.g., pimonidazole) to co-localize the fluorescent probe signal with regions of CAIX expression and hypoxia.
-
Caption: Workflow for in vivo hypoxia imaging using a fluorescently labeled this compound analog.
Conclusion
This compound is a valuable chemical probe for the selective targeting of Carbonic Anhydrase IX, a key biomarker of tumor hypoxia. Its coumarin-based structure and favorable inhibition profile make it a promising tool for both basic research into the hypoxic tumor microenvironment and the development of novel diagnostic and therapeutic strategies. The detailed protocols and data presented in this guide are intended to facilitate the adoption and application of this compound by the scientific community, ultimately contributing to advancements in our understanding and treatment of solid tumors. Further studies are warranted to fully characterize its in vitro and in vivo properties, including its cytotoxicity profile and its efficacy as an imaging agent in various cancer models.
References
The biological effects of selective carbonic anhydrase IX inhibition
An In-depth Technical Guide: The Biological Effects of Selective Carbonic Anhydrase IX Inhibition
Introduction: The Role of Carbonic Anhydrase IX in Oncology
Carbonic Anhydrase IX (CA-IX) is a transmembrane zinc metalloenzyme that plays a critical role in the adaptation of tumor cells to the hypoxic and acidic microenvironment characteristic of solid tumors.[1][2] Its expression is predominantly regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor activated under low oxygen conditions.[3][4] Unlike other carbonic anhydrases, CA-IX expression in normal adult tissues is highly restricted, primarily found in the gastrointestinal tract mucosa, making it an attractive and specific target for anticancer therapies.[5]
CA-IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). With its catalytic domain facing the extracellular space, this activity contributes significantly to the regulation of pH. It helps maintain a relatively alkaline intracellular pH (pHi), which is favorable for the survival, proliferation, and metabolic performance of cancer cells, while simultaneously contributing to the acidification of the extracellular microenvironment (pHe). This extracellular acidosis facilitates tumor progression by promoting invasion, metastasis, and resistance to conventional therapies. Given its strong association with tumor hypoxia, aggressive phenotypes, and poor patient prognosis in a variety of cancers, selective inhibition of CA-IX has emerged as a promising therapeutic strategy.
Core Biological Effects of Selective CA-IX Inhibition
The primary consequence of selective CA-IX inhibition is the disruption of pH regulation within the tumor microenvironment. This leads to a cascade of downstream biological effects that collectively impair tumor growth and progression.
Disruption of pH Homeostasis
Selective inhibitors block the catalytic activity of CA-IX, preventing the efficient conversion of metabolic CO₂ into protons and bicarbonate in the extracellular space. This leads to two major consequences:
-
Increased Intracellular Acidosis: By inhibiting the primary mechanism for generating bicarbonate for import by transporters, the intracellular environment becomes more acidic. This acidic pHi is incompatible with optimal enzymatic function and cell proliferation, ultimately leading to metabolic stress and apoptosis.
-
Reduced Extracellular Acidosis: The decreased production of extracellular protons helps to neutralize the acidic tumor microenvironment. This can hinder the activity of acid-activated proteases involved in extracellular matrix degradation, thereby reducing the potential for invasion and metastasis.
Inhibition of Tumor Growth and Survival
By inducing intracellular acidosis, selective CA-IX inhibitors can significantly slow tumor cell growth and reduce their survival, particularly under hypoxic conditions. Studies using RNA interference (RNAi) to block CA-IX have demonstrated growth delays in dense monolayer cultures and a significant reduction in clonogenic survival under hypoxia. Pharmacological inhibition with selective sulfonamides has been shown to reduce cancer cell growth and induce apoptosis, mediated by alterations in intracellular pH and increased production of reactive oxygen species (ROS).
Attenuation of Cell Migration and Metastasis
CA-IX is functionally involved in cell migration and invasion. It localizes to the lamellipodia of migrating cells, where it interacts with bicarbonate transporters to facilitate the ion fluxes necessary for cell movement. Furthermore, the acidic microenvironment it helps create is conducive to metastasis. Inhibition of CA-IX's catalytic activity has been shown to decrease cell scattering and migration in vitro. Preclinical in vivo studies have demonstrated that selective CA-IX inhibitors can reduce the formation of spontaneous lung metastases in breast cancer models.
Sensitization to Conventional Therapies
The acidic tumor microenvironment is a known factor in resistance to both chemotherapy and radiotherapy. By alleviating this acidosis, CA-IX inhibitors can potentially enhance the efficacy of other treatments. Preclinical studies have shown that combining selective CA-IX inhibitors, such as SLC-0111 and its analogs, with chemotherapeutic agents (e.g., cisplatin, doxorubicin) or radiation therapy results in improved antitumor efficacy compared to single-agent treatments. Furthermore, CA-IX inhibition has been shown to enhance T-cell antitumor response, suggesting a potential synergistic effect with immune checkpoint inhibitors.
Quantitative Data on Selective CA-IX Inhibitors
The development of selective CA-IX inhibitors has focused primarily on sulfonamides and their derivatives, which bind to the zinc ion in the enzyme's active site. Below are tables summarizing the inhibitory potency and clinical pharmacokinetic data for key selective inhibitors.
Table 1: In Vitro Inhibitory Potency (Kᵢ) of Selective CA-IX Inhibitors
| Compound Name | Chemical Class | CA-IX Kᵢ (nM) | CA-II Kᵢ (nM) (Off-target) | CA-XII Kᵢ (nM) (Tumor-associated) | Selectivity (CA-II/CA-IX) | Reference(s) |
|---|---|---|---|---|---|---|
| SLC-0111 (U-104) | Ureido-sulfonamide | 45 | > 400 | 4.5 | > 8.8 | |
| U-F | Ureido-sulfonamide | 25 | 11,000 | 5.1 | 440 | |
| U-CH₃ | Ureido-sulfonamide | 30 | 12,000 | 4.1 | 400 | |
| S4 | Ureido-sulfamate | 45.7 | 6,762 | 5.9 | 148 | |
| CAI3 | Betulinyl sulfamate | 1.25 | - | - | - |
| Acetazolamide (AZA) | Sulfonamide (Non-selective) | 25 | 12 | 5.7 | 0.48 | |
Table 2: Summary of Phase I Clinical Trial Data for SLC-0111
| Parameter | Value / Observation | Reference(s) |
|---|---|---|
| Study Design | First-in-human, open-label, 3+3 dose escalation | |
| Patient Population | Advanced solid tumors | |
| Dose Cohorts | 500 mg, 1000 mg, 2000 mg (oral, daily) | |
| Maximum Tolerated Dose (MTD) | Not established; 2000 mg cohort had poor tolerability | |
| Recommended Phase II Dose (RP2D) | 1000 mg/day | |
| Dose-Limiting Toxicities (DLTs) | None reported | |
| Common Adverse Events (AEs) | Fatigue, nausea, anorexia (mostly Grade 1/2) | |
| Pharmacokinetics (PK) | - Exposure (Cₘₐₓ, AUC₀₋₂₄) was dose-proportional.- Cₘₐₓ and AUC were similar at 1000 mg and 2000 mg doses. |
| Efficacy | No objective responses; stable disease >24 weeks in 2 patients. | |
Key Experimental Protocols
This section details the methodologies for core experiments used to evaluate the biological effects of selective CA-IX inhibition.
Protocol: In Vitro Carbonic Anhydrase Activity Assay (CO₂ Hydration)
This assay measures the fundamental catalytic activity of CA-IX and its inhibition.
-
Principle: This method measures the time it takes for a CO₂-saturated solution to lower the pH of a buffer, a reaction accelerated by carbonic anhydrase. Inhibitors will slow this rate. A colorimetric variation uses a pH indicator like phenol red to monitor the pH change spectrophotometrically.
-
Materials:
-
Purified recombinant CA-IX protein.
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0-8.3).
-
Ice-cold, CO₂-saturated deionized water.
-
Test inhibitor dissolved in an appropriate solvent (e.g., DMSO).
-
pH meter or spectrophotometer with a temperature-controlled cuvette holder (0-4 °C).
-
Stopwatch.
-
-
Procedure (Electrometric Method):
-
Chill all reagents and equipment to 0-4 °C in an ice bath.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled deionized water for at least 30 minutes.
-
Blank Measurement (T₀): Add 6.0 mL of chilled Tris-HCl buffer to a beaker. Add 4.0 mL of CO₂-saturated water, immediately start the stopwatch, and record the time required for the pH to drop from 8.3 to 6.3.
-
Enzyme Measurement (T): Add 6.0 mL of chilled buffer to a beaker. Add a known amount of CA-IX enzyme solution. Initiate the reaction by adding 4.0 mL of CO₂-saturated water and record the time for the same pH drop.
-
Inhibition Measurement (Tᵢ): Repeat the enzyme measurement, but pre-incubate the enzyme with the inhibitor for a defined period before adding the CO₂-saturated water.
-
-
Data Analysis:
-
Enzyme activity is calculated using the formula: Units/mg = (T₀ - T) / T, where one unit is the quantity of enzyme that causes the pH to drop from 8.3 to 6.3 in one-half the time required for the blank.
-
Inhibition constants (Kᵢ) can be determined by measuring activity at various inhibitor concentrations and fitting the data to appropriate enzyme inhibition models.
-
Protocol: Cell Viability and Apoptosis Assay
This protocol assesses the impact of CA-IX inhibition on cancer cell proliferation and programmed cell death.
-
Principle: Cell viability is measured using assays like Sulforhodamine B (SRB), which stains total cellular protein. Apoptosis is quantified by measuring the activity of key executioner caspases, such as caspase-3, or by using Annexin V staining to detect externalized phosphatidylserine.
-
Materials:
-
CA-IX expressing cancer cell line (e.g., HeLa, MDA-MB-231).
-
Standard cell culture medium and supplements.
-
Hypoxia chamber or incubator (e.g., 0.2-1% O₂).
-
Test inhibitor.
-
SRB assay kit or WST-1 assay kit.
-
Caspase-3 activity assay kit (fluorometric or colorimetric).
-
Flow cytometer and Annexin V/Propidium Iodide (PI) staining kit.
-
-
Procedure:
-
Seed cells in 96-well plates (for viability/caspase assays) or 6-well plates (for flow cytometry) and allow them to adhere overnight.
-
Treat cells with a range of inhibitor concentrations. Include a vehicle-only control.
-
Incubate plates under both normoxic (21% O₂) and hypoxic conditions for a specified duration (e.g., 48-72 hours).
-
For Viability (SRB): Fix cells with trichloroacetic acid, wash, and stain with SRB dye. Solubilize the bound dye and measure absorbance (e.g., at 510 nm).
-
For Caspase-3 Activity: Lyse the cells and add the caspase-3 substrate (e.g., DEVD-pNA). Measure the colorimetric or fluorescent signal generated by the cleaved substrate.
-
For Annexin V/PI Staining: Harvest cells, wash, and resuspend in binding buffer. Add fluorescently labeled Annexin V and PI. Analyze the cell populations (live, early apoptotic, late apoptotic/necrotic) using a flow cytometer.
-
-
Data Analysis:
-
Calculate IC₅₀ values from the dose-response curves of the viability assay.
-
Express caspase activity relative to the vehicle control.
-
Quantify the percentage of apoptotic cells from the flow cytometry data.
-
Protocol: In Vivo Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a CA-IX inhibitor in a living organism.
-
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
CA-IX expressing human cancer cells (e.g., HT-29, MDA-MB-231).
-
Matrigel or similar basement membrane matrix.
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Monitor mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, inhibitor low dose, inhibitor high dose).
-
Administer the treatment according to a predetermined schedule (e.g., daily).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size limit), euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for hypoxia markers).
-
-
Data Analysis:
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot mean tumor volume ± SEM for each group over time.
-
Compare tumor growth inhibition between treated and control groups using appropriate statistical tests (e.g., ANOVA).
-
Analyze final tumor weights and body weight changes.
-
Signaling Pathways and Visualizations
The function and regulation of CA-IX are integrated with core cancer signaling pathways. The following diagrams illustrate these relationships.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX (CA IX) mediates tumor cell interactions with microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of hCAIX-IN-10: A Technical Guide to a Selective Tumor-Associated Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of hCAIX-IN-10, a potent and selective inhibitor of human carbonic anhydrase IX (hCA IX), a key enzyme implicated in tumor progression and hypoxia. This document details the structure-activity relationship (SAR) of a series of coumarin-based analogs, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.
Core Data Presentation: Structure-Activity Relationship
This compound (also referred to as compound 6i ) is a member of a series of coumarin-linked thiazolidinones connected via a pyrazole linker. The inhibitory potency of this series against four human carbonic anhydrase (hCA) isoforms (cytosolic hCA I and II, and tumor-associated hCA IX and XII) has been evaluated, revealing a strong preference for the tumor-related isoforms. The key quantitative data from these studies are summarized below.
| Compound | R Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 6a | 2-Cl | >10000 | 8964.3 | 85.6 | 625.3 |
| 6b | 3-Cl | >10000 | 9245.1 | 158.4 | 845.1 |
| 6c | 4-Cl | >10000 | 7584.2 | 112.8 | 712.9 |
| 6d | 2-F | >10000 | 9854.2 | 245.7 | 985.2 |
| 6e | 4-F | >10000 | 8123.6 | 189.4 | 812.6 |
| 6f | 2-CH₃ | >10000 | 7589.3 | 124.7 | 758.3 |
| 6g | 4-CH₃ | >10000 | 8452.1 | 165.2 | 845.9 |
| 6h | 3-OCH₃ | >10000 | 9123.4 | 75.3 | 589.4 |
| 6i (this compound) | 3-CH₃ | >10000 | 8754.2 | 61.5 | 586.8 |
| 6j | 4-OCH₃ | >10000 | 8965.2 | 142.8 | 789.2 |
| 6k | 2,4-di-Cl | >10000 | 9541.3 | 98.4 | 684.1 |
| 6l | 3,4-di-Cl | >10000 | 9874.1 | 215.3 | 941.2 |
| 6m | H | >10000 | 9125.8 | 289.6 | 1025.4 |
| Acetazolamide | (Standard) | 250 | 12 | 25 | 5.7 |
Data Interpretation: The data clearly indicates that the coumarin-pyrazole-thiazolidinone scaffold is highly selective for inhibiting the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. This compound (6i ), with a 3-methyl substituent on the phenyl ring of the thiazolidinone moiety, exhibits the most potent inhibition of hCA IX within this series, with a Kᵢ of 61.5 nM[1]. The position and nature of the substituent on the phenyl ring play a significant role in modulating the inhibitory activity against hCA IX.
Experimental Protocols
Synthesis of this compound (Compound 6i)
The synthesis of this compound and its analogs is a multi-step process involving the hybridization of coumarin, pyrazole, and thiazolidinone moieties. A generalized workflow for the synthesis is depicted below. For specific details on reagents, reaction conditions, and purification methods, please refer to the primary literature by Thacker et al. (2020) in Bioorganic Chemistry.
References
hCAIX-IN-10: A Novel Carbonic Anhydrase IX Inhibitor and its Impact on the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, characterized by hypoxia, acidosis, and immune suppression. Carbonic anhydrase IX (CAIX), a transmembrane enzyme overexpressed in a wide range of solid tumors in response to hypoxic conditions, plays a pivotal role in maintaining pH homeostasis, thereby promoting tumor cell survival, proliferation, and metastasis. Consequently, CAIX has emerged as a compelling therapeutic target. This technical guide provides a comprehensive overview of hCAIX-IN-10, a selective small molecule inhibitor of CAIX, and elucidates its potential impact on the tumor microenvironment. While specific experimental data for this compound is emerging, this document synthesizes the known properties of this compound with the broader understanding of CAIX inhibition as a therapeutic strategy. We will delve into the mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals actively engaged in oncology and the development of novel cancer therapeutics.
Introduction to Carbonic Anhydrase IX and the Tumor Microenvironment
Solid tumors are complex ecosystems where cancer cells coexist and interact with a variety of non-malignant cells and the extracellular matrix, collectively known as the tumor microenvironment (TME). A hallmark of the TME in many solid tumors is hypoxia, or low oxygen tension, which triggers a cascade of adaptive responses in cancer cells. One of the key players in this adaptation is the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates the expression of numerous genes, including Carbonic Anhydrase IX (CAIX).[1][2]
CAIX is a cell surface zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[3] This enzymatic activity is crucial for tumor cells to manage the acidic conditions arising from their high metabolic rate (the Warburg effect). By maintaining a relatively alkaline intracellular pH (pHi) and contributing to an acidic extracellular pH (pHe), CAIX facilitates tumor cell survival, proliferation, invasion, and resistance to therapy.[3] The acidic TME also has profound immunosuppressive effects, impairing the function of anti-tumor immune cells such as T lymphocytes and natural killer (NK) cells.[4] Therefore, targeting CAIX with specific inhibitors represents a promising strategy to disrupt the supportive TME and enhance the efficacy of anti-cancer treatments.
This compound: A Selective Inhibitor of Carbonic Anhydrase IX
This compound, also known as compound 6i, is a novel, selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX). It belongs to a class of coumarin-hybrid compounds designed for potent and selective inhibition of tumor-associated CA isoforms.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the catalytic activity of CAIX. By binding to the active site of the enzyme, this compound prevents the hydration of carbon dioxide, thereby disrupting the enzyme's ability to regulate pH. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, effectively reversing the pH gradient that is favorable for tumor progression.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against the tumor-associated hCAIX and hCAXII isoforms has been determined and is summarized in the table below. For comparison, data for other relevant CA isoforms are often included in such analyses to assess selectivity.
| Compound | Target Isoform | Inhibition Constant (Ki) | Reference |
| This compound | hCA IX | 61.5 nM | |
| This compound | hCA XII | 586.8 nM |
Table 1: In vitro inhibitory activity of this compound against human carbonic anhydrase isoforms IX and XII.
The Impact of this compound on the Tumor Microenvironment
Based on the known functions of CAIX and the effects of its inhibition, the administration of this compound is anticipated to induce significant changes within the tumor microenvironment. While direct experimental evidence for this compound is still being gathered, the following impacts are strongly suggested by studies on other CAIX inhibitors.
Reversal of Tumor Acidosis
The most direct consequence of CAIX inhibition by this compound is the modulation of pH. By blocking the extrusion of protons, this compound is expected to lead to a more neutral extracellular pH. This can have several downstream effects:
-
Increased Efficacy of Chemotherapy: Many chemotherapeutic agents are weak bases that are less effective in an acidic environment. By neutralizing the TME, CAIX inhibitors can enhance the uptake and efficacy of these drugs.
-
Reduced Tumor Invasion and Metastasis: The acidic TME promotes the activity of proteases that degrade the extracellular matrix, facilitating tumor cell invasion. Reversing acidosis can mitigate this process.
Enhancement of Anti-Tumor Immunity
The acidic TME is highly immunosuppressive. By alleviating this acidosis, this compound can create a more favorable environment for immune cell function. This can lead to:
-
Increased T-cell Infiltration and Activity: An acidic environment impairs the function of cytotoxic T lymphocytes (CTLs). Neutralizing the TME can enhance their ability to recognize and kill cancer cells.
-
Synergy with Immune Checkpoint Inhibitors: By improving the immune landscape of the tumor, CAIX inhibitors have shown synergistic effects when combined with immune checkpoint inhibitors (ICIs) such as anti-PD-1 and anti-CTLA-4 antibodies.
Experimental Protocols
To evaluate the impact of a novel CAIX inhibitor such as this compound on the tumor microenvironment, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key experiments.
In Vitro Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of this compound against purified CA isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms (e.g., hCA I, II, IX, XII) are purified. A stock solution of the substrate, 4-nitrophenyl acetate (NPA), is prepared in anhydrous acetonitrile.
-
Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the purified CA enzyme, and varying concentrations of this compound.
-
Initiation and Measurement: The reaction is initiated by the addition of NPA. The hydrolysis of NPA to 4-nitrophenolate is monitored spectrophotometrically at 400 nm.
-
Data Analysis: The initial rates of reaction are calculated. The IC50 values are determined by plotting the percentage of enzyme inhibition versus the inhibitor concentration. The Ki values are then calculated using the Cheng-Prusoff equation.
In Vitro Cell-Based Assays
Objective: To assess the effect of this compound on tumor cell proliferation, migration, and invasion.
Methodology:
-
Cell Culture: Cancer cell lines with high endogenous expression of CAIX (e.g., MDA-MB-231 breast cancer, SK-RC-52 renal cell carcinoma) are cultured under both normoxic (21% O2) and hypoxic (1% O2) conditions.
-
Proliferation Assay (MTS/MTT): Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for 24-72 hours. Cell viability is assessed using a colorimetric assay (MTS or MTT).
-
Wound Healing/Migration Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with this compound. The closure of the scratch is monitored over time by microscopy.
-
Invasion Assay (Boyden Chamber): Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The lower chamber contains a chemoattractant. Cells are treated with this compound, and the number of cells that invade through the Matrigel and migrate to the lower chamber is quantified.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with CAIX-expressing tumor cells.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound alone, this compound in combination with another therapeutic agent). Treatment is administered according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers. Animal body weight is also monitored as an indicator of toxicity.
-
Pharmacodynamic and Histological Analysis: At the end of the study, tumors are excised and analyzed for biomarkers of target engagement (e.g., pH measurement, immunohistochemistry for CAIX, and markers of proliferation and apoptosis).
Visualizing Key Pathways and Workflows
To better understand the role of CAIX and the mechanism of its inhibition, the following diagrams illustrate key signaling pathways and experimental workflows.
Conclusion and Future Directions
This compound is a promising selective inhibitor of carbonic anhydrase IX with the potential to significantly impact the tumor microenvironment. By targeting a key mechanism of tumor adaptation to hypoxia and acidosis, this compound and other CAIX inhibitors represent a novel therapeutic strategy. The ability of these compounds to reverse the acidic TME holds great promise for enhancing the efficacy of conventional chemotherapies and, most notably, immunotherapies.
Future research should focus on comprehensive preclinical studies to fully elucidate the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in various cancer models. Combination studies with immune checkpoint inhibitors and other targeted therapies will be crucial to unlocking the full therapeutic potential of CAIX inhibition. As our understanding of the intricate biology of the tumor microenvironment deepens, targeted agents like this compound will undoubtedly play an increasingly important role in the future of cancer treatment.
References
- 1. Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibition of hypoxia induced acidosis employing a CAIX inhibitor sensitizes gemcitabine resistant PDAC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Therapeutic Targeting of Hypoxia Induced Carbonic Anhydrase IX: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on the Therapeutic Potential of hCAIX-IN-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a preliminary overview of the therapeutic potential of hCAIX-IN-10, a novel and selective inhibitor of human carbonic anhydrase IX (hCA IX). Carbonic anhydrase IX is a transmembrane enzyme overexpressed in a variety of solid tumors, where it plays a crucial role in pH regulation, tumor progression, and metastasis, making it a compelling target for anticancer therapy. This compound, a coumarin-based hybrid molecule, has demonstrated potent and selective inhibitory activity against hCA IX in preclinical studies. This document summarizes the available quantitative data, outlines key experimental protocols for its evaluation, and visualizes the pertinent biological pathways associated with CA IX inhibition.
Introduction to Carbonic Anhydrase IX as a Therapeutic Target
Carbonic anhydrase IX (CA IX) is a zinc-containing metalloenzyme that is minimally expressed in normal tissues but is significantly upregulated in a wide range of cancers, including renal, breast, lung, and colorectal carcinomas. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) pathway.
CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the acidification of the extracellular space and the maintenance of a neutral to alkaline intracellular pH. This pH-regulating activity provides a survival advantage to tumor cells in the acidic and hypoxic tumor microenvironment, promoting proliferation, invasion, and metastasis. Consequently, the inhibition of CA IX represents a promising strategy for cancer treatment.
Quantitative Data for this compound
This compound (also referred to as compound 6i) is a coumarin-linked thiazolidinone pyrazole hybrid that has been identified as a potent and selective inhibitor of hCA IX. The inhibitory activity of this compound against four human carbonic anhydrase isoforms is summarized in the table below.
| Isoform | Inhibition Constant (Kᵢ) (nM) | Selectivity (hCA I/hCA IX) | Selectivity (hCA II/hCA IX) | Selectivity (hCA XII/hCA IX) |
| hCA I | >10000 | >162 | - | - |
| hCA II | >10000 | - | >162 | - |
| hCA IX | 61.5[1] | - | - | - |
| hCA XII | 586.8[1] | - | - | 9.5 |
Data from Thacker et al., Bioorg. Chem. 2020, 104, 104272.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, in vitro evaluation, and potential in vivo assessment of this compound. These protocols are based on established methods for the characterization of selective CA IX inhibitors.
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of a coumarin-thiazolidinone pyrazole hybrid. A representative synthetic scheme is outlined below.
Caption: Synthetic workflow for this compound.
Protocol:
-
Chalcone Synthesis: Equimolar amounts of a substituted 4-(bromomethyl)coumarin and an appropriate acetophenone are dissolved in ethanol. A catalytic amount of a base (e.g., piperidine) is added, and the mixture is refluxed for 4-6 hours. The resulting solid is filtered, washed, and recrystallized to yield the chalcone intermediate.
-
Pyrazole Formation: The chalcone intermediate is reacted with hydrazine hydrate in the presence of a catalytic amount of glacial acetic acid in ethanol. The reaction mixture is refluxed for 8-10 hours. The product is then cooled, filtered, and purified.
-
Thiazolidinone Ring Formation: The pyrazole intermediate is reacted with thioglycolic acid in the presence of a catalytic amount of anhydrous zinc chloride in refluxing toluene for 12-16 hours, with the removal of water using a Dean-Stark apparatus. The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound.
In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of this compound against different CA isoforms is determined using a stopped-flow CO₂ hydrase assay.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of this compound are prepared in DMSO.
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., p-nitrophenol) is prepared.
-
Stopped-Flow Measurement: The assay is performed using a stopped-flow instrument. One syringe contains the enzyme solution and the inhibitor at varying concentrations. The other syringe contains a CO₂-saturated solution.
-
Data Acquisition: The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the CO₂ is hydrated to carbonic acid, causing a pH change.
-
Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The IC₅₀ values are calculated by fitting the data to a dose-response curve. The Ki values are then determined using the Cheng-Prusoff equation.
Cell-Based Assays for Anticancer Activity
3.3.1. Cell Viability Assay (MTT Assay)
Protocol:
-
Cell Seeding: Cancer cells known to express CA IX (e.g., HT-29, MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound under both normoxic and hypoxic (e.g., 1% O₂) conditions for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
3.3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
Protocol:
-
Cell Treatment: Cells are treated with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Staining: Cells are harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Xenograft Tumor Model
Protocol:
-
Cell Implantation: Nude mice are subcutaneously injected with a suspension of CA IX-expressing cancer cells (e.g., 5 x 10⁶ cells in Matrigel).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. This compound is administered via an appropriate route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Body weight is also monitored as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Signaling Pathways and Mechanism of Action
The inhibition of CA IX by this compound is expected to disrupt the pH balance in the tumor microenvironment, leading to intracellular acidosis and extracellular alkalization. This can trigger a cascade of events that inhibit tumor growth and progression.
References
Methodological & Application
Application Notes and Protocols for hCAIX-IN-10 in In Vitro Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is notably overexpressed in a variety of solid tumors and is often associated with hypoxic conditions. Its expression is linked to poor prognosis and metastasis. CAIX plays a crucial role in regulating intra- and extracellular pH, which in turn facilitates cancer cell survival, proliferation, and migration. The inhibition of CAIX is a promising therapeutic strategy to impede cancer progression. hCAIX-IN-10 (also known as Compound 6i) is a selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), with Ki values of 61.5 nM and 586.8 nM, respectively[1]. These application notes provide detailed protocols for assessing the in vitro effect of this compound on cancer cell migration using two standard methods: the Wound Healing (Scratch) Assay and the Transwell Migration Assay.
Mechanism of Action: CAIX in Cell Migration
CAIX contributes to an acidic tumor microenvironment, which promotes the activity of proteases like matrix metalloproteinases (MMPs) that degrade the extracellular matrix (ECM), a key step in cell migration and invasion[2][3]. By inhibiting CAIX, this compound is expected to disrupt the pH regulation at the cellular level, thereby reducing the migratory and invasive potential of cancer cells. The signaling pathways influenced by CAIX in promoting cell migration are complex and can involve the epithelial-mesenchymal transition (EMT), and modulation of MMPs such as MMP-2 and MMP-9[2][3].
Experimental Protocols
Two primary in vitro methods are detailed below to assess the effect of this compound on cell migration.
Wound Healing (Scratch) Assay
This assay is a straightforward and widely used method to study collective cell migration in vitro. A "wound" is created in a confluent monolayer of cells, and the rate at which the cells close this gap is measured over time.
Materials:
-
Cancer cell line known to express CAIX (e.g., MDA-MB-231, A549, HT-1080)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
12-well or 24-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized wound healing insert
-
Phosphate-buffered saline (PBS)
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Cell Seeding: Seed the selected cancer cells into 12-well or 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Cell Starvation (Optional): Once confluent, you may replace the complete medium with serum-free or low-serum medium for 12-24 hours to minimize cell proliferation, which can be a confounding factor.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and an untreated control. A typical starting concentration range for a CAIX inhibitor might be from 10 nM to 10 µM.
-
Image Acquisition: Immediately after adding the treatment, capture the first image of the wound in each well (T=0). Mark the location of the image to ensure the same field is captured at subsequent time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the wounds at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the wound in the control group is nearly closed.
-
Data Analysis: Measure the area or width of the wound at each time point for all conditions using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
Data Presentation: Wound Healing Assay
| Treatment Group | Concentration | Wound Area at 0h (µm²) | Wound Area at 12h (µm²) | Wound Area at 24h (µm²) | % Wound Closure at 24h |
| Untreated Control | - | ||||
| Vehicle Control (DMSO) | 0.1% | ||||
| This compound | 100 nM | ||||
| This compound | 1 µM | ||||
| This compound | 10 µM |
This table is a template. The user should populate it with their experimental data.
Transwell Migration (Boyden Chamber) Assay
This assay measures the chemotactic response of cells, where they migrate through a porous membrane towards a chemoattractant. It provides a quantitative measure of single-cell migration.
Materials:
-
Cancer cell line expressing CAIX
-
Transwell inserts (typically with 8 µm pore size) for 24-well plates
-
Complete cell culture medium
-
Serum-free cell culture medium (for cell suspension)
-
Chemoattractant (e.g., 10% Fetal Bovine Serum (FBS) or specific growth factors)
-
This compound
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Inverted microscope with a camera
Protocol:
-
Cell Preparation: Culture the selected cancer cells to sub-confluency. The day before the assay, replace the medium with serum-free medium for 12-24 hours.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. In the lower chamber of each well, add medium containing a chemoattractant (e.g., 600 µL of medium with 10% FBS). In a few wells, add serum-free medium to serve as a negative control.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL. Pre-incubate the cell suspension with various concentrations of this compound and the vehicle control for 30-60 minutes.
-
Loading Cells: Add a defined volume of the cell suspension (e.g., 100-200 µL) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for measurable migration (typically 12-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the cells that did not migrate through the membrane.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 10-20 minutes. Subsequently, stain the cells with a staining solution like Crystal Violet for 15-30 minutes.
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted, and the absorbance can be measured with a plate reader for a more high-throughput quantification.
Data Presentation: Transwell Migration Assay
| Treatment Group | Concentration | Number of Migrated Cells (per field) | Average Migrated Cells | % Inhibition of Migration |
| Negative Control (No Chemoattractant) | - | |||
| Positive Control (Chemoattractant) | - | 0% | ||
| Vehicle Control (DMSO + Chemoattractant) | 0.1% | |||
| This compound | 100 nM | |||
| This compound | 1 µM | |||
| This compound | 10 µM |
This table is a template. The user should populate it with their experimental data. % Inhibition is calculated relative to the vehicle control.
Visualizations
Caption: Experimental workflows for the Wound Healing and Transwell Migration assays.
Caption: Simplified signaling pathway of CAIX-mediated cell migration and its inhibition.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Overexpression of carbonic anhydrase IX induces cell motility by activating matrix metalloproteinase-9 in human oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for a Cell-Based Assay to Measure hCAIX-IN-10 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is largely absent in normal tissues. Its expression is predominantly induced by hypoxia, a common feature of the tumor microenvironment, through the hypoxia-inducible factor-1α (HIF-1α) signaling pathway.[1][2] CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, which promotes tumor cell survival, proliferation, and invasion.[3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, CAIX contributes to the maintenance of an alkaline intracellular pH (pHi) and the acidification of the extracellular space (pHe).[5] This altered pH gradient is a hallmark of cancer and is associated with poor prognosis and resistance to therapy.
hCAIX-IN-10 is a selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX) with a reported Ki of 61.5 nM. It exhibits significantly less activity against the related isoform hCAXII (Ki of 586.8 nM). By inhibiting the enzymatic activity of CAIX, this compound is expected to disrupt pH regulation in cancer cells, leading to intracellular acidification and subsequent induction of apoptosis and inhibition of proliferation.
These application notes provide a comprehensive framework for developing and executing a cell-based assay to determine the efficacy of this compound. The protocols herein describe methods to assess its impact on cancer cell viability, apoptosis, and its primary mechanism of action—the modulation of intracellular pH.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in CAIX-Expressing Cancer Cell Lines
| Cell Line | Treatment Duration (hours) | IC50 (µM) |
| HT-29 | 48 | Value |
| MDA-MB-231 | 48 | Value |
| HT-29 | 72 | Value |
| MDA-MB-231 | 72 | Value |
IC50 (half-maximal inhibitory concentration) values should be calculated from the dose-response curves generated from the cell viability assay.
Table 2: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| HT-29 | Vehicle Control | Value | Value |
| This compound (IC50) | Value | Value | |
| MDA-MB-231 | Vehicle Control | Value | Value |
| This compound (IC50) | Value | Value |
Data should be acquired using flow cytometry analysis of Annexin V and Propidium Iodide (PI) stained cells.
Table 3: Effect of this compound on Intracellular pH (pHi)
| Cell Line | Treatment | Intracellular pH (pHi) | ΔpHi (Treated - Control) |
| HT-29 | Vehicle Control | Value | N/A |
| This compound (IC50) | Value | Value | |
| MDA-MB-231 | Vehicle Control | Value | N/A |
| This compound (IC50) | Value | Value |
pHi values should be determined using a fluorescent pH indicator such as BCECF-AM and a calibration curve.
Mandatory Visualizations
Caption: CAIX signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Cell Culture and Maintenance
Recommended Cell Lines:
-
HT-29 (Human Colorectal Adenocarcinoma): Known to express CAIX, particularly under hypoxic conditions.
-
MDA-MB-231 (Human Breast Adenocarcinoma): A triple-negative breast cancer cell line that expresses CAIX.
Culture Conditions:
-
HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 5% CO2.
-
MDA-MB-231: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Culture at 37°C in a humidified atmosphere with 0% CO2. For hypoxic studies, switch to a CO2-independent medium or use a standard DMEM with 5% CO2 in a hypoxic chamber.
Subculturing:
-
When cells reach 80-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with 1X Phosphate Buffered Saline (PBS).
-
Add Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh growth medium and seed into new culture flasks at the appropriate density.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate for 48 or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the predetermined IC50 concentration for 48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Intracellular pH (pHi) Measurement (BCECF-AM Assay)
This assay uses the fluorescent dye BCECF-AM to measure changes in intracellular pH.
Materials:
-
96-well black, clear-bottom plates
-
This compound
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
Hanks' Balanced Salt Solution (HBSS)
-
Nigericin and Valinomycin (for calibration)
-
High potassium calibration buffers (pH 6.2, 6.6, 7.0, 7.4, 7.8)
-
Fluorescence plate reader with dual excitation capabilities
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat cells with this compound at the IC50 concentration for the desired time.
-
Prepare a 2-5 µM working solution of BCECF-AM in HBSS.
-
Wash cells once with HBSS and then incubate with the BCECF-AM working solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS to remove extracellular dye.
-
Measure the fluorescence by exciting the cells sequentially at ~490 nm and ~440 nm, and collecting the emission at ~535 nm. The ratio of the fluorescence intensities (F490/F440) is proportional to the pHi.
-
Calibration:
-
Prepare a series of high potassium calibration buffers with known pH values.
-
Add the ionophores nigericin (10 µM) and valinomycin (10 µM) to the calibration buffers.
-
Replace the HBSS on a separate set of BCECF-loaded cells with the calibration buffers.
-
Measure the F490/F440 ratio for each pH point to generate a calibration curve.
-
-
Use the calibration curve to determine the intracellular pH of the experimental cells from their measured fluorescence ratios.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase IX: a regulator of pH and participant in carcinogenesis | Journal of Clinical Pathology [jcp.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing CAIX Enzymatic Activity Inhibition by hCAIX-IN-10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly expressed in many solid tumors and is a key regulator of the tumor microenvironment.[1][2] Its activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, contributes to the acidification of the extracellular space, which in turn promotes tumor progression, invasion, and metastasis.[3][4][5] As such, CAIX has emerged as a promising therapeutic target for cancer. hCAIX-IN-10 is a selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII. This document provides detailed protocols for assessing the enzymatic activity inhibition of CAIX by this compound.
This compound Inhibitor Profile
This compound is a potent and selective inhibitor of CAIX, demonstrating a stronger affinity for CAIX over other isoforms like CAXII. A summary of its inhibitory constants (Ki) is provided below.
| Inhibitor | Target | Ki (nM) |
| This compound | hCA IX | 61.5 |
| This compound | hCA XII | 586.8 |
Experimental Protocols
Two primary methods are detailed here for assessing CAIX inhibition: a stopped-flow spectrophotometric assay for purified enzyme and a cell-based assay to evaluate inhibition in a more physiological context.
Stopped-Flow Spectrophotometric Assay for CO2 Hydration
This method directly measures the catalytic activity of CAIX by monitoring the pH change associated with the CO2 hydration reaction.
Materials:
-
Recombinant human CAIX protein
-
This compound
-
CO2-saturated water
-
Buffer: 20 mM HEPES (pH 7.5) containing 20 mM Na2SO4
-
pH indicator: Phenol Red (0.2 mM)
-
Stopped-flow spectrophotometer
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO) and make serial dilutions to the desired concentrations.
-
Prepare a solution of recombinant human CAIX in the assay buffer. The final enzyme concentration should be determined empirically for optimal signal.
-
Prepare the CO2-saturated water by bubbling CO2 gas through chilled, deionized water. .
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a reaction tube, mix the CAIX enzyme solution with the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the mixture at room temperature for 15 minutes to allow for the formation of the enzyme-inhibitor complex. .
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm (the absorbance maximum of phenol red at the assay pH).
-
Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.
-
Record the initial rate of the reaction by monitoring the decrease in absorbance for the first 5-10 seconds. .
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Assay Components and Conditions:
| Component | Concentration/Condition |
| Buffer | 20 mM HEPES, 20 mM Na2SO4, pH 7.5 |
| Substrate | CO2 (from CO2-saturated water) |
| pH Indicator | 0.2 mM Phenol Red |
| Wavelength | 557 nm |
| Temperature | Room Temperature |
| Pre-incubation Time | 15 minutes |
Cell-Based CAIX Activity Assay using Gas-Analysis Mass Spectrometry
This method assesses the inhibitory effect of this compound on CAIX activity in live cancer cells, providing a more physiologically relevant measure of target engagement.
Materials:
-
Cancer cell line known to express CAIX under hypoxic conditions (e.g., HeLa, HT29)
-
This compound
-
Cell culture medium and supplements
-
Hypoxia chamber or incubator
-
Gas-analysis mass spectrometer
Protocol:
-
Cell Culture and Hypoxia Induction:
-
Culture the chosen cancer cell line under standard conditions.
-
To induce CAIX expression, transfer the cells to a hypoxic environment (e.g., 1% O2) for 24-48 hours. .
-
-
Inhibitor Treatment:
-
Treat the hypoxic cells with various concentrations of this compound or a vehicle control. A suggested concentration range is 0.1 nM to 0.1 mM.
-
Incubate the cells with the inhibitor for a defined period (e.g., 6 hours). .
-
-
Measurement of CAIX Activity:
-
Use a gas-analysis mass spectrometer to measure the rate of CO2 consumption by the intact cells. This provides an indirect measure of the CO2 hydration activity of CAIX. .
-
-
Data Analysis:
-
Calculate the rate of CO2 consumption for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle-treated control cells.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizations
Caption: Workflow for assessing CAIX inhibition.
Caption: CAIX signaling and point of inhibition.
References
- 1. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells [mdpi.com]
- 4. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application of hCAIX-IN-10 in Studying Chemoresistance in Cancer
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant obstacle in the effective treatment of cancer. A key contributor to this phenomenon is the tumor microenvironment, particularly hypoxia, which leads to extracellular acidosis and the upregulation of adaptive proteins that promote cell survival and drug resistance. Carbonic Anhydrase IX (CAIX), a transmembrane enzyme highly expressed in hypoxic tumors, plays a pivotal role in regulating intra- and extracellular pH, thereby contributing to chemoresistance. The selective inhibition of CAIX presents a promising strategy to counteract this resistance mechanism. hCAIX-IN-10 is a selective inhibitor of human Carbonic Anhydrase IX (hCAIX) and XII (hCAXII), with a higher affinity for hCAIX. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tool to study and potentially overcome chemoresistance in cancer research.
Mechanism of Action: this compound in Reversing Chemoresistance
Under hypoxic conditions, cancer cells increase their reliance on glycolysis for energy production, leading to an accumulation of acidic metabolites. To maintain a favorable intracellular pH (pHi) for survival and proliferation, cancer cells upregulate CAIX. CAIX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, effectively acidifying the extracellular space while maintaining a neutral or slightly alkaline pHi. This acidic extracellular pH (pHe) can neutralize weakly basic chemotherapeutic drugs, such as doxorubicin, reducing their uptake and efficacy. Furthermore, the hypoxic environment and the subsequent pH changes lead to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a transcription factor that upregulates the expression of various genes involved in cell survival, angiogenesis, and drug efflux, including the multidrug resistance gene 1 (MDR1), which encodes the P-glycoprotein (P-gp) drug efflux pump.
This compound selectively inhibits the enzymatic activity of CAIX. This inhibition disrupts the pH regulation maintained by CAIX, leading to an increase in intracellular acidity and a decrease in extracellular acidity. The normalization of the tumor pH gradient can enhance the uptake and retention of weakly basic chemotherapeutic drugs. Moreover, by interfering with the adaptive response to hypoxia, this compound can indirectly lead to the destabilization of HIF-1α, resulting in the downregulation of its target genes, including MDR1. This multifaceted mechanism of action makes this compound a valuable tool for investigating the role of CAIX in chemoresistance and for developing novel combination therapies.
Data Presentation
The following tables summarize the inhibitory activity of this compound and provide a template for presenting data from chemosensitization studies.
Table 1: Inhibitory Activity of this compound
| Target | Ki (nM) |
| hCAIX | 61.5 |
| hCAXII | 586.8 |
Table 2: Example Data - Effect of this compound on Doxorubicin IC50 in MDA-MB-231 Breast Cancer Cells under Hypoxia (1% O2)
| Treatment | IC50 of Doxorubicin (µM) | Fold Sensitization |
| Doxorubicin alone | [Insert experimental value] | 1 |
| Doxorubicin + this compound (1 µM) | [Insert experimental value] | [Calculate fold change] |
| Doxorubicin + this compound (5 µM) | [Insert experimental value] | [Calculate fold change] |
Table 3: Example Data - Effect of this compound on Cisplatin IC50 in A549 Lung Cancer Cells under Hypoxia (1% O2)
| Treatment | IC50 of Cisplatin (µM) | Fold Sensitization |
| Cisplatin alone | [Insert experimental value] | 1 |
| Cisplatin + this compound (1 µM) | [Insert experimental value] | [Calculate fold change] |
| Cisplatin + this compound (5 µM) | [Insert experimental value] | [Calculate fold change] |
Experimental Protocols
Detailed methodologies for key experiments to investigate the role of this compound in chemoresistance are provided below.
Protocol 1: Cell Viability and Chemosensitization Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a chemotherapeutic agent alone and in combination with this compound and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Doxorubicin, Cisplatin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
For hypoxic conditions, transfer the plate to a hypoxic chamber (1% O2, 5% CO2, 94% N2) for 24 hours prior to treatment.
-
Prepare serial dilutions of the chemotherapeutic agent and this compound in a complete medium.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed concentration of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours under normoxic or hypoxic conditions.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Intracellular Doxorubicin Accumulation Assay (Flow Cytometry)
Objective: To quantify the effect of this compound on the intracellular accumulation of doxorubicin.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Doxorubicin
-
6-well plates
-
Flow cytometer
-
PBS
-
Trypsin-EDTA
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Induce hypoxia if required.
-
Pre-treat the cells with this compound (e.g., 1 µM, 5 µM) or vehicle for 24 hours.
-
Add doxorubicin (e.g., 10 µM) to the wells and incubate for 1-2 hours.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using Trypsin-EDTA, wash with PBS, and resuspend in 500 µL of PBS.
-
Analyze the intracellular doxorubicin fluorescence using a flow cytometer (Excitation: 488 nm, Emission: ~590 nm).
-
Quantify the mean fluorescence intensity (MFI) to determine the relative intracellular doxorubicin concentration.
Protocol 3: Western Blot Analysis of HIF-1α and MDR1 Expression
Objective: To investigate the effect of this compound on the protein expression levels of HIF-1α and MDR1 (P-glycoprotein).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-HIF-1α, anti-MDR1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells and treat with this compound under normoxic and hypoxic conditions as described in previous protocols.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize the protein expression levels.
Visualizations
Signaling Pathway of CAIX-Mediated Chemoresistance and its Inhibition by this compound
Caption: CAIX-mediated chemoresistance pathway and its inhibition by this compound.
Experimental Workflow for Investigating this compound as a Chemosensitizing Agent
Caption: Workflow for evaluating this compound as a chemosensitizing agent.
Application Notes and Protocols: In Vitro Evaluation of hCAIX-IN-10 in Combination with Radiotherapy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in solid tumors and is associated with hypoxia, tumor progression, and resistance to therapy.[1] Its role in maintaining intracellular pH in the acidic tumor microenvironment contributes to cell survival and proliferation, making it a compelling target for anticancer therapies.[2] Inhibition of CAIX has been shown to sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy.[3][4] These application notes provide a framework for the in vitro evaluation of hCAIX-IN-10, a putative CAIX inhibitor, in combination with radiotherapy. The protocols outlined below describe key assays to determine the synergistic effects of this combination on cancer cell survival, apoptosis, and DNA damage.
Data Presentation
The following tables present representative quantitative data synthesized from studies on CAIX inhibitors in combination with radiotherapy. These tables are intended to serve as a template for presenting experimental results obtained with this compound.
Table 1: Clonogenic Survival Assay Data
This table summarizes the surviving fraction of cancer cells after treatment with this compound, radiotherapy (RT), or a combination of both. The Dose Enhancement Factor (DEF) is calculated to quantify the radiosensitizing effect of this compound.
| Treatment Group | Radiation Dose (Gy) | Surviving Fraction | Dose Enhancement Factor (DEF) at SF=0.5 |
| Control | 0 | 1.00 ± 0.05 | - |
| 2 | 0.60 ± 0.04 | ||
| 4 | 0.25 ± 0.03 | ||
| 6 | 0.08 ± 0.01 | ||
| This compound (10 µM) | 0 | 0.95 ± 0.05 | - |
| 2 | 0.45 ± 0.03 | 1.4 | |
| 4 | 0.15 ± 0.02 | ||
| 6 | 0.03 ± 0.01 |
Data are represented as mean ± standard deviation. DEF is calculated as the ratio of radiation doses required to achieve a 50% surviving fraction without and with the drug.
Table 2: Apoptosis Assay Data (Annexin V/PI Staining)
This table shows the percentage of apoptotic cells as determined by flow cytometry 48 hours post-treatment.
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (10 µM) | 4.5 ± 0.7 | 2.0 ± 0.4 | 6.5 ± 1.1 |
| Radiotherapy (4 Gy) | 8.2 ± 1.1 | 5.3 ± 0.9 | 13.5 ± 2.0 |
| This compound + RT | 15.6 ± 2.3 | 10.1 ± 1.5 | 25.7 ± 3.8 |
Data are represented as mean ± standard deviation.
Table 3: DNA Double-Strand Break (DSB) Data (γH2AX Foci)
This table quantifies the average number of γH2AX foci per cell nucleus as a marker of DNA double-strand breaks at 24 hours post-treatment.
| Treatment Group | Average γH2AX Foci per Nucleus |
| Control | 2.5 ± 0.8 |
| This compound (10 µM) | 3.1 ± 1.0 |
| Radiotherapy (4 Gy) | 18.7 ± 3.5 |
| This compound + RT | 28.9 ± 4.2 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Culture and Treatment
-
Cell Lines: Select appropriate cancer cell lines known to express CAIX (e.g., MDA-MB-231 for breast cancer, HT-29 for colon cancer). Culture cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For hypoxia-inducible CAIX expression, cells can be cultured under hypoxic conditions (e.g., 1% O2) for 24-48 hours prior to and during the experiment.
-
This compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute in culture medium to achieve the desired final concentrations. A vehicle control (DMSO alone) should be included in all experiments.
-
Treatment Protocol: Seed cells at the appropriate density for each assay. Allow cells to adhere overnight. Pre-treat cells with this compound or vehicle for a predetermined duration (e.g., 24 hours) before irradiation.
2. Irradiation Procedure
-
Irradiation: Following pre-treatment with this compound, irradiate the cells using a calibrated X-ray or gamma-ray source at room temperature.
-
Dosimetry: Deliver radiation at various doses (e.g., 0, 2, 4, 6 Gy) at a specified dose rate. Control (0 Gy) plates should be handled identically but not exposed to radiation.
-
Post-Irradiation: After irradiation, replace the medium with fresh medium containing this compound or vehicle and return the cells to the incubator for the specified time for each assay.
3. Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment, measuring long-term reproductive viability.[5]
-
Cell Seeding: Prepare a single-cell suspension and seed a precise number of cells (e.g., 100-1000 cells/well, depending on the expected toxicity of the treatment) into 6-well plates.
-
Treatment and Incubation: Treat the cells as described above. After irradiation, incubate the plates for 10-14 days to allow for colony formation.
-
Fixation and Staining:
-
Remove the medium and gently wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting: Count colonies containing at least 50 cells. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
4. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Preparation: At 48 hours post-treatment, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
5. DNA Damage Assay (γH2AX Foci Staining)
This immunofluorescence assay visualizes and quantifies DNA double-strand breaks (DSBs).
-
Cell Seeding: Seed cells on glass coverslips in multi-well plates.
-
Treatment: Treat the cells as described above.
-
Immunofluorescence Staining: At 24 hours post-irradiation:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) for 1 hour.
-
Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Mount the coverslips on microscope slides. Capture images using a fluorescence microscope and count the number of γH2AX foci per nucleus.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for in vitro testing of this compound with radiotherapy.
Signaling Pathway Diagram
Caption: CAIX inhibition enhances radiotherapy-induced apoptosis via pH and NF-kB signaling.
References
Measuring the Impact of hCAIX-IN-10 on Extracellular pH in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is frequently overexpressed in a variety of solid tumors and is associated with poor prognosis. Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment. CAIX plays a crucial role in pH regulation by catalyzing the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺) in the extracellular space.[1] This enzymatic activity contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH (pHi), which provides a survival advantage to cancer cells and promotes tumor progression, metastasis, and resistance to therapy.[1][2]
hCAIX-IN-10 is a selective inhibitor of human carbonic anhydrase IX (hCAIX) and the related isoform CAXII. As a sulfonamide-based inhibitor, it represents a class of compounds being investigated for their potential as anticancer agents. By inhibiting CAIX, this compound is expected to disrupt the pH regulatory machinery of cancer cells, leading to an increase in extracellular pH (pHe) and a decrease in intracellular pH (pHi). This can, in turn, induce apoptosis and sensitize cancer cells to conventional chemotherapies.[3][4]
These application notes provide detailed protocols for utilizing this compound in a cell culture setting to measure its effect on extracellular pH. The protocols are designed to be adaptable to various cancer cell lines known to express CAIX, such as breast cancer (e.g., MDA-MB-231), colon cancer (e.g., HCT116), and cervical cancer (e.g., HeLa) cell lines.
Data Presentation
The following tables summarize expected quantitative data from experiments measuring the effect of a representative CAIX inhibitor, SLC-0111 (a compound structurally and functionally similar to this compound), on cancer cell viability and extracellular pH.
Table 1: Effect of a CAIX Inhibitor (SLC-0111) on Cancer Cell Viability under Hypoxic Conditions
| Cell Line | Inhibitor Concentration (µM) | Incubation Time (h) | Cell Viability (%) |
| HT-29 (Colon Cancer) | 0 (Control) | 24 | 100 |
| 100 | 24 | ~75 | |
| 200 | 24 | ~50 | |
| 400 | 24 | ~30 | |
| 800 | 24 | ~15 | |
| MDA-MB-231 (Breast Cancer) | 0 (Control) | 24 | 100 |
| 100 | 24 | ~85 | |
| 200 | 24 | ~70 | |
| 400 | 24 | ~55 | |
| 800 | 24 | ~40 | |
| SKOV-3 (Ovarian Cancer) | 0 (Control) | 24 | 100 |
| 100 | 24 | ~90 | |
| 200 | 24 | ~80 | |
| 400 | 24 | ~65 | |
| 800 | 24 | ~50 |
Data are representative and compiled from literature on SLC-0111. Actual results may vary depending on experimental conditions.
Table 2: Expected Effect of this compound on Extracellular pH (pHe) in CAIX-Expressing Cancer Cells
| This compound Concentration (µM) | Incubation Time (h) | Baseline pHe | pHe after Treatment | Change in pHe (ΔpHe) |
| 0 (Control) | 24 | 6.8 | 6.8 | 0.0 |
| 10 | 24 | 6.8 | 6.9 | +0.1 |
| 50 | 24 | 6.8 | 7.0 | +0.2 |
| 100 | 24 | 6.8 | 7.1 | +0.3 |
This table presents hypothetical but expected data based on the known function of CAIX and its inhibitors. The baseline pHe of cancer cell cultures is often acidic. Inhibition of CAIX is expected to increase the pHe towards a more neutral value.
Experimental Protocols
Cell Culture and Induction of CAIX Expression
Materials:
-
CAIX-expressing cancer cell line (e.g., MDA-MB-231, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Hypoxia chamber or incubator with controlled O₂ levels (1% O₂)
-
Standard cell culture incubator (37°C, 5% CO₂)
-
Cell culture flasks or plates
Protocol:
-
Culture the selected cancer cell line in complete medium in a standard cell culture incubator.
-
To induce CAIX expression, transfer the cells to a hypoxia chamber or a hypoxic incubator with 1% O₂ for 24-48 hours prior to the experiment. Normoxic control cells should be maintained in the standard incubator.
-
Confirm CAIX expression by Western blot or immunofluorescence if necessary.
Cell Viability Assay
Materials:
-
CAIX-expressing cells cultured under hypoxic conditions
-
This compound stock solution (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Protocol:
-
Seed the hypoxic-preconditioned cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the hypoxia chamber.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. A vehicle control (DMSO) should be included.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate in the hypoxia chamber for 24, 48, or 72 hours.
-
At the end of the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Extracellular pH using a Fluorescent Probe (BCECF-dextran)
Materials:
-
CAIX-expressing cells cultured under hypoxic conditions on glass-bottom dishes or in black-walled, clear-bottom 96-well plates
-
This compound
-
BCECF-dextran (membrane-impermeable fluorescent pH indicator)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 490 nm and 440 nm) and emission detection at ~535 nm.
-
Calibration buffers with known pH values (ranging from pH 6.0 to 8.0)
Protocol:
-
Culture cells as described in Protocol 1.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control for the desired time (e.g., 24 hours) under hypoxic conditions.
-
After treatment, wash the cells twice with HBSS.
-
Prepare a working solution of BCECF-dextran (e.g., 10 µM) in HBSS.
-
Add the BCECF-dextran solution to the cells and incubate for 5-10 minutes at 37°C.
-
Measure the fluorescence intensity at emission wavelength ~535 nm after excitation at ~490 nm (pH-sensitive) and ~440 nm (pH-insensitive isosbestic point).
-
Calculate the ratio of the fluorescence intensities (F₄₉₀/F₄₄₀).
-
To calibrate the fluorescence ratio to pH values, treat a separate set of wells with calibration buffers of known pH in the presence of the ionophore nigericin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.
-
Generate a calibration curve by plotting the F₄₉₀/F₄₄₀ ratio against the known pH values.
-
Use the calibration curve to convert the fluorescence ratios from the experimental wells to extracellular pH values.
Measurement of Extracellular pH using a pH-sensitive Microelectrode
Materials:
-
CAIX-expressing cells cultured in petri dishes under hypoxic conditions
-
This compound
-
pH microelectrode with a tip diameter of 10-50 µm
-
Reference electrode
-
Micromanipulator
-
pH meter
Protocol:
-
Culture and treat cells with this compound as described in Protocol 3.
-
Calibrate the pH microelectrode using standard pH buffers before each measurement.
-
Using a micromanipulator, carefully position the tip of the pH microelectrode in the immediate vicinity of the cell monolayer (within 50-100 µm) in the culture dish.
-
Place the reference electrode in the bulk medium.
-
Record the pH reading once the signal has stabilized.
-
Take measurements from multiple locations for each condition to obtain an average pHe value.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on pHe.
Caption: CAIX's role in pH regulation and its inhibition by this compound.
Caption: Signaling pathways modulated by CAIX activity and acidosis.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of CA-IX Impairs Tumor Cell Proliferation, Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting hCAIX-IN-10 solubility issues in aqueous buffers
Welcome to the technical support center for hCAIX-IN-10. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the handling and experimental use of this compound, with a particular focus on its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of human carbonic anhydrase IX (CAIX) and, to a lesser extent, carbonic anhydrase XII (CAXII).[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] CAIX is a transmembrane protein highly expressed in many types of tumors, often as a result of hypoxia (low oxygen conditions).[2][3] Its expression is primarily regulated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α).[3]
By inhibiting CAIX, this compound disrupts the enzyme's ability to regulate pH in the tumor microenvironment. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, which can impair tumor cell growth, survival, and invasion.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the first steps I should take?
Due to its chemical structure, which includes a coumarin scaffold, this compound is expected to have low aqueous solubility. The first and most critical step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the recommended starting solvent due to its ability to dissolve a wide range of organic compounds.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous experimental buffer. What is happening and how can I fix this?
This phenomenon is known as "precipitation upon dilution" and occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit in that specific buffer. The DMSO from the stock solution is not at a high enough concentration in the final dilution to keep the compound dissolved.
To address this, you can try the following troubleshooting steps, which are detailed in the guides below:
-
Optimize the DMSO concentration: Determine the highest tolerable final DMSO concentration for your experimental system.
-
Adjust the pH of your buffer: The solubility of compounds with ionizable groups can be pH-dependent.
-
Use co-solvents: In addition to DMSO, other co-solvents can be tested.
-
Perform a kinetic solubility test: This will help you determine the practical working concentration range in your specific buffer.
Troubleshooting Guides
Guide 1: Preparing a Stock Solution of this compound
Issue: Difficulty dissolving this compound powder.
Recommended Protocol:
-
Solvent Selection: Start with 100% DMSO. Other potential water-miscible organic solvents include ethanol, methanol, and dimethylformamide (DMF).
-
Preparation:
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of the chosen organic solvent to achieve a high-concentration stock solution (e.g., 10 mM, 20 mM, or higher).
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If necessary, gentle warming (to no more than 37°C, if the compound's stability at higher temperatures is unknown) or sonication in a water bath for 5-10 minutes can be used to facilitate dissolution.
-
-
Verification of Dissolution:
-
Visually inspect the solution to ensure there are no visible particles.
-
For critical applications, centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved microparticles. Use the clear supernatant for your experiments.
-
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Guide 2: Addressing Precipitation Upon Dilution in Aqueous Buffers
Issue: this compound precipitates out of solution when the DMSO stock is diluted into an aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Steps:
-
Optimize Final DMSO Concentration:
-
Most cell-based assays can tolerate up to 0.5% DMSO without significant toxicity. Some may tolerate up to 1%.
-
Determine the maximum allowable DMSO concentration for your specific experiment.
-
Prepare serial dilutions of your this compound stock in your aqueous buffer to achieve a range of final DMSO concentrations and observe for precipitation.
-
-
pH Adjustment:
-
This compound contains a sulfonamide group, which is weakly acidic. The solubility of sulfonamides can be influenced by pH.
-
If your experimental system allows, test the solubility of this compound in a series of buffers with different pH values (e.g., pH 6.5, 7.4, 8.0).
-
For acidic compounds like sulfonamides, increasing the pH (making the buffer more basic) can increase solubility.
-
-
Use of Co-solvents:
-
If DMSO alone is insufficient, a combination of co-solvents might be effective.
-
Consider preparing a stock solution in a mixture of solvents, for example, DMSO and ethanol.
-
The addition of a small percentage of other organic solvents to the final aqueous solution can sometimes improve solubility.
-
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay determines the concentration at which a compound, when added from a DMSO stock, begins to precipitate in an aqueous buffer.
Materials:
-
This compound stock solution in 100% DMSO (e.g., 10 mM).
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
96-well clear bottom microplate.
-
Plate reader capable of measuring absorbance or nephelometry.
Procedure:
-
Prepare a dilution series of this compound in DMSO: In a 96-well plate, prepare a serial dilution of your this compound stock solution in DMSO.
-
Transfer to the aqueous buffer: In a separate 96-well plate, add your aqueous buffer to each well. Then, transfer a small, equal volume of each DMSO dilution of this compound to the corresponding wells of the buffer plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV-Vis Spectrophotometry: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a UV-compatible plate and measure the absorbance at the λmax of this compound. The concentration of the soluble compound can be determined from a standard curve.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or a plateau in absorbance is observed.
Data Presentation:
While specific quantitative data for this compound is not publicly available, the table below illustrates how you can present your results from a kinetic solubility assay.
| Buffer System | pH | Final DMSO (%) | Kinetic Solubility (µM) |
| PBS | 7.4 | 0.5 | Your Data Here |
| PBS | 7.4 | 1.0 | Your Data Here |
| Tris Buffer | 8.0 | 1.0 | Your Data Here |
| Cell Culture Media | 7.2 | 0.5 | Your Data Here |
Signaling Pathway
This compound Mechanism of Action and Downstream Effects
This compound inhibits the enzymatic activity of CAIX, which is a key regulator of pH in the tumor microenvironment. The expression of CAIX is primarily induced by hypoxia through the HIF-1α signaling pathway. The inhibition of CAIX by this compound has several downstream consequences that can impede cancer progression.
Caption: Simplified signaling pathway of CAIX and the inhibitory effect of this compound.
Pathway Description:
-
Hypoxia and HIF-1α: Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it induces the transcription of target genes, including CA9, the gene encoding CAIX.
-
CAIX Activity: The translated CAIX protein is localized to the cell surface, where its extracellular catalytic domain converts carbon dioxide and water into protons (H⁺) and bicarbonate (HCO₃⁻).
-
pH Regulation:
-
The generated protons contribute to the acidification of the extracellular microenvironment, which promotes tumor invasion and metastasis.
-
The bicarbonate ions are transported into the cell (e.g., via sodium-bicarbonate cotransporter NBCe1), leading to intracellular alkalinization. This alkaline intracellular pH is favorable for glycolysis and other metabolic processes that support cell proliferation and survival.
-
-
Inhibition by this compound: this compound directly inhibits the catalytic activity of CAIX. This blockage prevents the production of protons and bicarbonate, leading to:
-
A decrease in extracellular acidosis.
-
An increase in intracellular acidity (reversal of alkalinization).
-
Subsequent inhibition of tumor cell growth, survival, and invasion.
-
-
Other Signaling Interactions: CAIX has also been shown to interact with other signaling pathways, including PI3K/Akt and Rho/ROCK, which can influence cell adhesion, migration, and invasion. Inhibition of CAIX may therefore have broader effects on tumor cell biology beyond direct pH regulation.
References
- 1. [PDF] Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold | Semantic Scholar [semanticscholar.org]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing hCAIX-IN-10 Dosage for In Vivo Animal Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimization of hCAIX-IN-10 dosage for in vivo animal studies. The following information, presented in a question-and-answer format, addresses common challenges and provides troubleshooting strategies to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII), with Ki values of 61.5 nM and 586.8 nM, respectively.[1] Carbonic anhydrase IX is a transmembrane enzyme that is overexpressed in many types of solid tumors and is associated with tumor hypoxia.[2] It plays a crucial role in pH regulation in the tumor microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This activity helps tumor cells to maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor progression, invasion, and metastasis.[3] By inhibiting CAIX, this compound can disrupt this pH regulation, leading to increased intracellular acidosis and potentially sensitizing cancer cells to other therapies.[3]
Q2: What is a recommended starting dose for this compound in an in vivo animal study?
Currently, there is no publicly available in vivo dosage information specifically for this compound. The initial step in determining a starting dose for a novel compound like this compound is to conduct a Maximum Tolerated Dose (MTD) study. The starting dose for an MTD study is typically extrapolated from in vitro data, aiming for a plasma concentration several times higher than the in vitro IC50 or Ki value.
For context, other selective CAIX inhibitors have been studied in vivo. For example, the ureido-substituted benzene sulfonamide inhibitor SLC-0111 has advanced to clinical trials. While structurally different from coumarin-based inhibitors like this compound, reviewing preclinical studies of such compounds can provide insights into potential dose ranges for CAIX inhibitors in general.
Q3: How do I design a Maximum Tolerated Dose (MTD) study for this compound?
An MTD study aims to identify the highest dose of a drug that does not cause unacceptable toxicity in an animal model. A typical MTD study design involves:
-
Animal Model Selection: Choose a relevant animal model (e.g., nude mice for xenograft studies).
-
Dose Escalation: Start with a low dose, extrapolated from in vitro data, and administer it to a small group of animals (e.g., 3-5 mice).
-
Observation: Monitor the animals closely for a defined period (e.g., 7-14 days) for signs of toxicity, including weight loss, changes in behavior, and other clinical signs.
-
Dose Increase: If no significant toxicity is observed, escalate the dose in a new group of animals. A common dose escalation scheme is a modified Fibonacci sequence.
-
MTD Determination: The MTD is defined as the dose level just below the one that causes severe or life-threatening toxicity.
Q4: What are the common challenges in formulating this compound for in vivo studies?
Like many small molecule inhibitors, this compound, a coumarin derivative, may have poor aqueous solubility. This can present a significant challenge for achieving the desired concentrations for in vivo administration. Common formulation strategies to address this include:
-
Co-solvents: Using a mixture of solvents such as DMSO, PEG300, Tween 80, and saline.
-
Suspensions: Creating a suspension with vehicles like carboxymethylcellulose (CMC).
-
Nanosuspensions: Reducing the particle size of the compound to improve its dissolution rate.
It is crucial to perform a vehicle toxicity study to ensure that the chosen formulation vehicle does not cause adverse effects in the animals.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High inter-animal variability in therapeutic response. | 1. Inconsistent formulation. 2. Inaccurate dosing. 3. Genetic or physiological differences in animals. | 1. Ensure the formulation is homogenous and stable. Prepare fresh on the day of dosing. 2. Use calibrated equipment for dosing and ensure consistent administration technique (e.g., oral gavage, intraperitoneal injection). 3. Use animals from a reputable supplier with a narrow age and weight range. Randomize animals into treatment groups. |
| Lack of efficacy at the predicted therapeutic dose. | 1. Poor bioavailability. 2. Rapid metabolism of the compound. 3. Insufficient target engagement. | 1. Conduct pharmacokinetic (PK) studies to determine the plasma concentration of this compound after administration. 2. Analyze plasma and tissue samples for metabolites. 3. Perform pharmacodynamic (PD) studies to measure the inhibition of CAIX activity in tumor tissue. This can be done by measuring the pH of the tumor microenvironment or by assessing downstream signaling pathways. |
| Unexpected toxicity at doses below the MTD. | 1. Vehicle-related toxicity. 2. Off-target effects of the compound. 3. Accumulation of the compound with repeated dosing. | 1. Conduct a vehicle-only toxicity study. 2. Evaluate the selectivity of this compound against other carbonic anhydrase isoforms and other relevant off-targets. 3. Conduct a multi-dose toxicity study to assess the effects of compound accumulation. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected Coumarin-Based CAIX Inhibitors
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| This compound | - | - | 61.5 | 586.8 | |
| Compound 10a (Carbohydrate-based coumarin) | >10000 | >10000 | 11 | - | |
| Fraxoside | - | - | High binding affinity reported | - | |
| Natural Coumarins (General Trend) | Generally inactive or poor inhibitors | Generally inactive or poor inhibitors | Effective micro- or submicromolar inhibitors | Effective micro- or submicromolar inhibitors |
Note: This table provides a summary of the in vitro potency of this compound and other coumarin-based CAIX inhibitors to provide a comparative context. The in vivo efficacy and dosage of these compounds can vary significantly.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Housing: Maintain animals in a specific pathogen-free environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Prepare fresh on each day of dosing.
-
Dose Escalation:
-
Group 1 (n=3): Vehicle control.
-
Group 2 (n=3): Starting dose of this compound (e.g., 1 mg/kg).
-
Subsequent groups (n=3 per group): Increase the dose based on a defined schedule (e.g., 2, 4, 8, 16 mg/kg) if no toxicity is observed.
-
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection or oral gavage) once daily for 5 consecutive days.
-
Monitoring:
-
Record body weight daily.
-
Observe for clinical signs of toxicity twice daily (e.g., lethargy, ruffled fur, abnormal posture).
-
Define endpoints for humane euthanasia (e.g., >20% body weight loss).
-
-
Data Analysis: The MTD is the highest dose at which no severe toxicity is observed.
Mandatory Visualizations
References
- 1. Preclinical Evaluation of Ureidosulfamate Carbonic Anhydrase IX/XII Inhibitors in the Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 3. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of hCAIX-IN-10 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hCAIX-IN-10 in experiments, with a primary focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor belonging to the coumarin class of compounds. Its primary mechanism of action is the selective inhibition of human carbonic anhydrase IX (hCAIX) and, to a lesser extent, carbonic anhydrase XII (hCAXII).[1][2] These enzymes are transmembrane proteins often overexpressed in tumors and are associated with the regulation of pH in the tumor microenvironment, contributing to tumor progression and metastasis.[2][3][4]
Q2: What are the known on-target inhibitory activities of this compound?
A2: this compound has been characterized as a potent inhibitor of hCAIX and a moderately potent inhibitor of hCAXII. The inhibitory constants (Ki) are summarized in the table below.
Q3: What are the potential off-target effects of this compound?
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is critical for obtaining reliable and interpretable results. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
-
Use of Control Compounds: Employ a structurally related but inactive analog of this compound as a negative control.
-
Orthogonal Approaches: Use a structurally distinct CAIX inhibitor to confirm that the observed phenotype is consistent.
-
Genetic Knockdown/Knockout: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to silence CAIX expression and verify that this phenocopies the effects of this compound.
-
On-Target Engagement Assays: Directly measure the binding of this compound to CAIX in your experimental system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guides
Problem 1: High cytotoxicity or unexpected phenotypes observed at effective concentrations.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Determine the concentration at which this compound becomes toxic to your cells. Compare this with the concentration required for CAIX inhibition.
-
Conduct a Kinome Scan: If resources permit, a broad kinase profiling assay can identify potential off-target kinases. The coumarin scaffold has been investigated for its potential to inhibit various kinases.
-
Rescue Experiment: If a specific off-target is identified, attempt a rescue experiment by overexpressing the off-target protein.
-
Use a More Selective Inhibitor: Consider using a structurally different CAIX inhibitor to see if the same phenotype is observed.
-
Problem 2: Lack of a clear dose-response relationship in functional assays.
-
Possible Cause: Compound instability, poor solubility, or complex biological responses.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure this compound is fully dissolved in the vehicle solvent and that the final concentration in the assay medium does not exceed its solubility limit.
-
Optimize Assay Conditions: Re-evaluate the experimental timeline and endpoints. The effects of CAIX inhibition on pH regulation may take time to manifest in downstream functional changes.
-
Confirm On-Target Engagement: Use an assay like CETSA to confirm that this compound is engaging with CAIX at the concentrations used in your functional assays.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms
| Target Isoform | Ki (nM) | Reference |
| hCAIX | 61.5 | |
| hCAXII | 586.8 | |
| hCAI | >10,000 | |
| hCAII | >10,000 |
Note: Data for hCAI and hCAII are based on the general selectivity profile of similar coumarin-based inhibitors.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for On-Target Engagement
This protocol is designed to verify the direct binding of this compound to CAIX in a cellular context.
Materials:
-
Cells expressing CAIX
-
This compound
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody specific for CAIX
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler or heating blocks
-
Western blotting equipment
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or DMSO for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heating Step: After treatment, wash the cells with PBS and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step to 4°C for 3 minutes.
-
Cell Lysis: Add lysis buffer to the heated cell suspensions and incubate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western blotting using a primary antibody against CAIX.
-
Data Analysis: Quantify the band intensities for CAIX at each temperature. Plot the percentage of soluble CAIX relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling (General Workflow)
This protocol outlines a general approach for assessing the off-target effects of this compound on a panel of kinases. Commercial services are widely available for this type of screen.
Methodology:
-
Compound Submission: Provide a high-quality sample of this compound at a specified concentration (e.g., 10 mM in DMSO).
-
Kinase Panel Selection: Choose a kinase panel that is relevant to your research area or a broad panel for comprehensive profiling (e.g., KINOMEscan™).
-
Binding Assay: The service provider will perform competitive binding assays where this compound is tested for its ability to displace a known ligand from the active site of each kinase in the panel.
-
Data Analysis: The results are typically provided as a percentage of inhibition at a single concentration or as Kd values for significant hits. The data can be visualized using a TREEspot™ diagram, which maps the interacting kinases onto a phylogenetic tree of the human kinome.
Mandatory Visualization
Caption: Simplified signaling pathway of hCAIX and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing and identifying off-target effects of this compound.
References
- 1. Selective inhibition of carbonic anhydrase IX and XII by coumarin and psoralen derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coumarins as privileged scaffold for anti-inflammatory drug development - RSC Advances (RSC Publishing) [pubs.rsc.org]
Addressing batch-to-batch variability of hCAIX-IN-10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAIX-IN-10. The information provided aims to address potential issues, particularly batch-to-batch variability, that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII), which are transmembrane isoforms associated with various tumors.[1][2] It exhibits a stronger inhibitory effect on hCAIX.[1] Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] In the context of cancer, CAIX is induced by hypoxia and helps regulate pH, promoting tumor cell survival and invasion. By inhibiting CAIX, this compound can disrupt this pH regulation, potentially leading to increased cell death in hypoxic tumor environments.
Q2: I am observing a significant difference in the efficacy of this compound between different batches. What could be the cause?
A2: Batch-to-batch variability in small molecule inhibitors can stem from several factors. The most common causes include:
-
Purity and Impurities: The presence of impurities from the synthesis process can affect the compound's activity.
-
Compound Integrity: The compound may have degraded due to improper storage or handling.
-
Inaccurate Concentration: Errors in determining the concentration of the stock solution can lead to inconsistent results.
-
Solubility Issues: The compound may not be fully solubilized, leading to a lower effective concentration in your experiments.
Q3: How should I prepare and store stock solutions of this compound?
A3: For optimal performance and to minimize variability, it is crucial to follow best practices for preparing and storing stock solutions. While specific instructions for this compound are not detailed in the provided search results, general guidelines for small molecule inhibitors are applicable. It is recommended to dissolve this compound in a suitable organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles that can lead to degradation. When preparing working solutions, ensure the final concentration of the organic solvent in your cell culture medium is low (typically less than 0.5%) to avoid solvent-induced toxicity.
Q4: What are the essential quality control (QC) steps I should perform when receiving a new batch of this compound?
A4: To ensure the reliability and reproducibility of your experiments, it is highly recommended to perform a set of QC experiments on each new batch of this compound. These should include:
-
Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of the compound and identify any potential impurities.
-
Identity Confirmation: Confirm the molecular weight of the compound using Mass Spectrometry (MS) to ensure it matches the expected molecular weight of this compound.
-
Functional Validation: Perform a dose-response experiment to determine the IC50 value of the new batch and compare it to the expected value or the results from previous batches.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues related to batch-to-batch variability of this compound.
Issue 1: Reduced or No Inhibitory Activity Observed with a New Batch
-
Possible Cause 1: Compound Insolubility
-
Troubleshooting Step: Visually inspect your stock solution and final experimental dilutions for any signs of precipitation.
-
Recommendation: Prepare a fresh stock solution, ensuring the compound is fully dissolved. You may need to gently warm the solution or use sonication. Always prepare working solutions fresh for each experiment.
-
-
Possible Cause 2: Inaccurate Stock Concentration
-
Troubleshooting Step: If possible, have the concentration of your stock solution independently verified.
-
Recommendation: Be meticulous when preparing your stock solution. Use a calibrated balance and ensure the correct volume of solvent is added.
-
-
Possible Cause 3: Compound Degradation
-
Troubleshooting Step: Assess the purity of the new batch using HPLC or LC-MS to check for degradation products.
-
Recommendation: Ensure the compound has been stored correctly in a dry, dark place at the recommended temperature. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 4: Low Purity of the New Batch
-
Troubleshooting Step: Analyze the purity of the new batch using analytical methods like HPLC or LC-MS.
-
Recommendation: Compare the purity data with the certificate of analysis provided by the supplier. If there is a significant discrepancy, contact the supplier.
-
Issue 2: Increased Off-Target Effects or Cellular Toxicity with a New Batch
-
Possible Cause 1: Presence of Cytotoxic Impurities
-
Troubleshooting Step: Use LC-MS to identify any impurities in the new batch.
-
Recommendation: If significant impurities are detected, it is advisable to obtain a new, higher-purity batch of the compound.
-
-
Possible Cause 2: Higher Effective Concentration
-
Troubleshooting Step: Re-evaluate your dilution calculations and ensure the final concentration in your assay is correct.
-
Recommendation: Perform a new dose-response curve to determine the potency of the new batch and adjust your experimental concentrations accordingly.
-
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target(s) | hCAIX, hCAXII | |
| Ki for hCAIX | 61.5 nM | |
| Ki for hCAXII | 586.8 nM | |
| Molecular Weight | 479.55 g/mol | |
| Formula | C28H21N3O3S |
Table 2: Template for Comparing Different Batches of this compound
| Parameter | Batch A (Reference) | Batch B (New) | Batch C (New) |
| Supplier | |||
| Lot Number | |||
| Purity (e.g., % by HPLC) | |||
| IC50 (in your assay) | |||
| Observed Phenotype | |||
| Notes |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the purity of a new batch of this compound.
-
Materials:
-
HPLC system with a UV detector
-
Appropriate reversed-phase HPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid)
-
This compound sample (dissolved in a suitable solvent)
-
Reference standard of this compound (if available)
-
-
Procedure:
-
Prepare the mobile phases and equilibrate the HPLC system and column.
-
Prepare a sample of the new batch of this compound at a known concentration.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method to separate the compound from any potential impurities.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 214 nm or 254 nm).
-
Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
-
Compare the retention time of the main peak with a reference standard if available.
-
Protocol 3: Functional Validation by In Vitro Dose-Response Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a new batch of this compound.
-
Materials:
-
Cells expressing hCAIX (e.g., various cancer cell lines)
-
Cell culture medium and supplements
-
96-well plates
-
This compound stock solution
-
Assay to measure cell viability or a specific downstream effect of CAIX inhibition (e.g., pH measurement, cell proliferation assay).
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium, covering a wide range of concentrations (e.g., from 1 nM to 100 µM).
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform the chosen assay to measure the effect of the inhibitor.
-
Plot the data as a dose-response curve (e.g., percentage of inhibition versus log of inhibitor concentration).
-
Calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Compare the IC50 value of the new batch with previous batches or literature values.
-
Visualizations
Caption: hCAIX signaling pathway under hypoxic conditions.
References
Technical Support Center: Refining Experimental Conditions for hCAIX-IN-10 in Hypoxic Chambers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX inhibitor, hCAIX-IN-10, particularly in the context of hypoxic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII).[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[2] CAIX is a transmembrane protein that is highly upregulated in many tumors in response to hypoxia, a low oxygen environment.[2][3] This upregulation is primarily mediated by the hypoxia-inducible factor-1α (HIF-1α).[3] By inhibiting CAIX, this compound disrupts the pH regulating machinery of cancer cells, leading to intracellular acidification and potentially promoting apoptosis (cell death).
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. To aid dissolution, you can use heat and/or sonication. The final concentration of DMSO in your cell culture should be kept low (typically ≤1%) to avoid solvent-induced toxicity. For long-term storage, the solid powder form of this compound should be kept at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q3: What is a typical concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay being performed. A broad concentration range to test is between 0.1 nM and 0.1 mM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I induce hypoxia in my cell culture experiments?
A4: Hypoxia can be induced in cell culture using a modular incubator chamber flushed with a gas mixture containing low oxygen (e.g., 1% O₂), 5% CO₂, and balanced with nitrogen. Alternatively, chemical inducers of hypoxia, such as cobalt chloride (CoCl₂) or desferrioxamine (DFO), can be used to stabilize HIF-1α under normoxic conditions.
Q5: What are the expected effects of this compound on cancer cells under hypoxia?
A5: Under hypoxic conditions, cancer cells upregulate CAIX to maintain their intracellular pH (pHi) and facilitate proliferation. By inhibiting CAIX, this compound is expected to cause a decrease in intracellular pH, leading to cellular stress and potentially apoptosis. This can result in reduced cell viability and proliferation.
Troubleshooting Guides
Problem 1: Low or no observable effect of this compound on cell viability.
| Possible Cause | Troubleshooting Step |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10 nM to 100 µM) to determine the IC50 for your specific cell line. |
| Inhibitor Degradation | Ensure proper storage of the this compound stock solution. Avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Insufficient Hypoxia | Verify the oxygen levels in your hypoxic chamber using an oxygen sensor. Ensure the chamber is properly sealed. When using chemical inducers, confirm their efficacy by assessing HIF-1α stabilization via Western blot. |
| Low CAIX Expression | Confirm that your cell line expresses CAIX, especially under hypoxic conditions, using Western blot or qPCR. Not all cell lines express high levels of CAIX. |
| Incorrect pH of Assay Buffer | The activity of sulfonamide-based inhibitors is pH-dependent. Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
Problem 2: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variable Hypoxia Induction | Standardize the duration and oxygen percentage of hypoxic treatment. Ensure consistent cell density at the time of hypoxia induction. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. |
| DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including controls. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of your multi-well plates for experimental conditions. Fill them with sterile PBS or media. |
Quantitative Data
| Inhibitor | Target | Kᵢ (nM) | Reference |
| This compound | hCAIX | 61.5 | |
| This compound | hCAXII | 586.8 |
Note: The half-maximal inhibitory concentration (IC50) in cell-based assays is dependent on the cell line, experimental conditions (e.g., duration of treatment, cell density), and the specific assay used. Researchers should determine the IC50 empirically for their system.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cells cultured under hypoxic conditions.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Hypoxic chamber
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Place the plate in a hypoxic chamber (e.g., 1% O₂) for the desired duration (e.g., 24, 48, or 72 hours). A parallel plate should be maintained in a normoxic incubator as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for CAIX and HIF-1α Expression
This protocol is to confirm the induction of HIF-1α and CAIX under hypoxia and to assess any potential impact of this compound on their expression levels.
Materials:
-
Cancer cell line
-
This compound
-
Hypoxic chamber
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CAIX, anti-HIF-1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and place them in a hypoxic chamber for the intended duration. Include normoxic and untreated hypoxic controls.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system. β-actin is used as a loading control.
Intracellular pH (pHi) Measurement
This protocol measures changes in intracellular pH in response to this compound treatment under hypoxia using a pH-sensitive fluorescent dye.
Materials:
-
Cancer cell line
-
This compound
-
Hypoxic chamber
-
SNARF-1 AM fluorescent dye
-
Hank's Balanced Salt Solution (HBSS)
-
Nigericin (for calibration)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells on glass-bottom dishes or in black-walled, clear-bottom 96-well plates.
-
Treat the cells with this compound and incubate under hypoxic conditions for the desired time.
-
Wash the cells with HBSS.
-
Load the cells with a pH-sensitive dye like SNARF-1 AM (e.g., 7 µM) for 30 minutes at 37°C.
-
Wash the cells again with HBSS to remove excess dye.
-
Measure the fluorescence at the two emission wavelengths of the dye (e.g., 580 nm and 640 nm for SNARF-1).
-
Calculate the ratio of the fluorescence intensities.
-
To calibrate the fluorescence ratio to absolute pH values, a calibration curve can be generated using buffers of known pH in the presence of the ionophore nigericin.
Visualizations
Caption: Simplified signaling pathway of CAIX induction under hypoxia.
Caption: General experimental workflow for studying this compound in hypoxia.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression and Activity of Carbonic Anhydrase IX Is Associated With Metabolic Dysfunction in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Delivering hCAIX-IN-10 to Tumor Tissues
Welcome to the technical support center for hCAIX-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes. Carbonic anhydrase IX is a key enzyme in the tumor microenvironment, contributing to acidification and promoting tumor growth, making it a critical target in cancer therapy.[1] However, effective delivery of small molecule inhibitors like this compound to solid tumors can present several challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 6i) is a selective small molecule inhibitor of human carbonic anhydrase IX (hCA IX) and XII (hCA XII).[1][2] Its mechanism of action is the inhibition of the enzymatic activity of CAIX and CAXII.[2] These enzymes are transmembrane proteins highly expressed in many types of tumors, and their activity helps maintain a neutral intracellular pH while acidifying the extracellular tumor microenvironment. This acidic environment is associated with tumor progression, metastasis, and resistance to therapy. By inhibiting CAIX, this compound can disrupt pH regulation in tumor cells, potentially leading to reduced tumor growth and increased sensitivity to other cancer treatments.[3]
Q2: What are the main challenges in delivering this compound to tumor tissues?
A2: Like many small molecule inhibitors, delivering this compound effectively to solid tumors can be hampered by several factors:
-
Poor Aqueous Solubility: this compound is a coumarin hybrid, and this class of compounds often exhibits low solubility in aqueous solutions, which can limit its bioavailability and administration options.
-
Tumor Microenvironment Barriers: The dense extracellular matrix (ECM), high interstitial fluid pressure, and poor vascularization characteristic of many solid tumors can impede the penetration of this compound into the tumor tissue.
-
Hypoxia: While CAIX is induced by hypoxia, the hypoxic regions of a tumor are often poorly perfused, creating a challenge for drug delivery to the target site.
-
Off-Target Effects: Although this compound is selective for CAIX and CAXII over other isoforms like CAI and CAII, ensuring targeted delivery to tumor tissue is crucial to minimize potential side effects.
Q3: What are the known inhibitory concentrations of this compound?
A3: this compound has been shown to be a potent inhibitor of CAIX with selectivity over other isoforms. The reported inhibition constants (Ki) are summarized in the table below.
| Isoform | Inhibition Constant (Ki) |
| hCA IX | 61.5 nM |
| hCA XII | 586.8 nM |
| hCA I | >10000 nM |
| hCA II | >10000 nM |
| Data from Thacker et al., 2020 |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Poor Solubility and Precipitation in Aqueous Buffers
Problem: You are observing precipitation of this compound when preparing solutions in aqueous buffers such as PBS for in vitro assays.
Root Cause: this compound, as a coumarin derivative, likely has low aqueous solubility.
Solutions:
| Solution | Detailed Steps | Considerations |
| Use a Co-solvent | 1. Prepare a high-concentration stock solution of this compound in an organic solvent like dimethyl sulfoxide (DMSO).2. For your working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium. | Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity in cell-based assays. |
| pH Adjustment | 1. Determine the pKa of this compound if possible.2. Adjust the pH of your buffer to a range where the compound is more soluble. 4-hydroxy substituted coumarins can be more soluble in mildly alkaline conditions. | Be mindful that altering the pH can affect cell viability and the activity of other components in your assay. Ensure the pH is compatible with your experimental system. |
| Formulation with Excipients | 1. For in vivo studies, consider formulating this compound with solubilizing agents such as cyclodextrins, or in lipid-based formulations like nanoemulsions. | These approaches require careful formulation development and characterization to ensure stability and appropriate release kinetics. |
Issue 2: Low Efficacy in In Vitro Cell-Based Assays
Problem: You are not observing the expected inhibitory effects of this compound on cell viability, proliferation, or invasion in your cancer cell line.
Root Cause: This could be due to several factors including insufficient drug concentration reaching the target, low CAIX expression in your cell model, or inappropriate assay conditions.
Solutions:
| Solution | Detailed Steps | Considerations |
| Confirm CAIX Expression | 1. Verify the expression of CAIX in your chosen cell line at the protein level using Western blot or flow cytometry.2. Induce CAIX expression by culturing cells under hypoxic conditions (e.g., 1% O2) for 24-48 hours. | CAIX expression can vary significantly between cell lines and can be influenced by culture conditions. |
| Optimize Drug Concentration and Incubation Time | 1. Perform a dose-response study with a wide range of this compound concentrations (e.g., from nanomolar to micromolar).2. Vary the incubation time to determine the optimal duration for observing an effect. | Based on its Ki value, effective concentrations in cell-based assays are likely to be in the nanomolar to low micromolar range. |
| Assess Cell Penetration | 1. While CAIX is an extracellular target, poor membrane permeability could limit access to the catalytic site. Consider using cell lines with known permeability characteristics. | Although not always necessary for extracellular targets, ensuring the compound can access the enzyme is important. |
Issue 3: Limited In Vivo Anti-Tumor Efficacy
Problem: Administration of this compound in a tumor-bearing animal model does not result in significant tumor growth inhibition.
Root Cause: Poor bioavailability, inadequate tumor penetration, and rapid metabolism are common reasons for limited in vivo efficacy of small molecule inhibitors.
Solutions:
| Solution | Detailed Steps | Considerations |
| Optimize Formulation and Route of Administration | 1. Formulate this compound to improve its solubility and stability in vivo (see Issue 1).2. For other CAIX inhibitors like S4, a maintenance dose of 10 mg/kg administered daily has shown efficacy in a mouse model. Another inhibitor, SLC-0111, has been administered by oral gavage at 50 mg/kg. Consider these as starting points for dose-ranging studies. | The optimal dose and administration route will depend on the pharmacokinetic properties of this compound. |
| Evaluate Pharmacokinetics and Biodistribution | 1. Conduct a pharmacokinetic (PK) study to determine the half-life, clearance, and bioavailability of your this compound formulation.2. Perform a biodistribution study to assess the concentration of the compound in the tumor tissue versus other organs over time. | These studies are crucial to confirm that a therapeutically relevant concentration of the drug is reaching the tumor. |
| Combination Therapy | 1. Consider combining this compound with standard-of-care chemotherapies or other targeted agents. CAIX inhibitors have been shown to enhance the efficacy of drugs like cisplatin and temozolomide. | The acidic tumor microenvironment contributes to chemoresistance, and inhibiting CAIX can help overcome this. |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., a CAIX-expressing line like HT-29 or MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Evaluating Tumor Hypoxia and CAIX Expression
To confirm the relevance of targeting CAIX in your tumor model, it is essential to assess the levels of hypoxia and CAIX expression.
-
Immunohistochemistry (IHC) for CAIX:
-
Collect tumor tissue from your animal model and fix in formalin, then embed in paraffin.
-
Section the tissue and perform IHC staining using a validated anti-CAIX antibody.
-
Visualize and quantify the percentage of CAIX-positive cells within the tumor sections.
-
-
Pimonidazole Staining for Hypoxia:
-
Administer pimonidazole to the tumor-bearing animal. Pimonidazole forms adducts with proteins in hypoxic cells.
-
Collect the tumor tissue and perform IHC using an antibody that recognizes pimonidazole adducts.
-
Co-stain for CAIX to visualize the co-localization of hypoxia and CAIX expression.
-
Signaling Pathways and Logical Relationships
The inhibition of CAIX by this compound disrupts the pH regulation in cancer cells, which is a consequence of the hypoxia-inducible factor (HIF-1) signaling pathway.
This technical support center provides a starting point for troubleshooting common issues in the delivery of this compound to tumor tissues. For further assistance, please consult the relevant literature and manufacturer's guidelines.
References
- 1. Synthesis and biological evaluation of some coumarin hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and biological evaluation of coumarin-3-carboxamides as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to control for pH changes in experiments with hCAIX-IN-10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hCAIX-IN-10, a selective inhibitor of human carbonic anhydrase IX (hCAIX). The focus of this guide is to address potential issues related to pH changes during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective small molecule inhibitor of human carbonic anhydrase IX (hCAIX) and, to a lesser extent, carbonic anhydrase XII (hCAXII).[1] Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. hCAIX is a transmembrane protein often overexpressed in tumors, where it plays a crucial role in regulating intracellular and extracellular pH, particularly under hypoxic conditions.[2][3][4] By inhibiting hCAIX, this compound disrupts this pH-regulating machinery, which can lead to intracellular acidification and hinder tumor cell survival and proliferation.[4]
Q2: Why is controlling for pH changes important when using this compound?
A2: There are two primary reasons why pH control is critical in experiments involving this compound:
-
Biological Consequences of hCAIX Inhibition: The primary function of hCAIX is to maintain a stable intracellular pH (pHi) by converting extracellular CO2 to bicarbonate, which is then transported into the cell to buffer excess intracellular protons. Inhibition of hCAIX by this compound disrupts this process, leading to a decrease in intracellular pH (acidification) and an increase in extracellular pH. These changes can significantly impact cell viability, proliferation, and other cellular processes, independent of the intended target effect.
Q3: What are the typical signs of a pH shift in my cell culture experiment after adding this compound?
A3: Signs of a significant pH shift in your cell culture can include:
-
Color change of the medium: If your medium contains phenol red, a shift to yellow indicates acidification, while a shift to purple/pink indicates alkalinization.
-
Decreased cell viability or proliferation: Many cell lines are sensitive to even small changes in pH.
-
Changes in cell morphology: Cells may appear stressed, rounded up, or detached.
-
Inconsistent or unexpected experimental results: pH fluctuations can affect the activity of other enzymes and proteins, leading to off-target effects.
Q4: How can I prepare my this compound stock solution to minimize pH issues?
A4: Proper preparation of your inhibitor stock solution is crucial. Since this compound is likely to be poorly soluble in aqueous solutions, a concentrated stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO).
-
Use high-purity, anhydrous DMSO: Water content in DMSO can affect the stability and solubility of your compound.
-
Prepare a concentrated stock: A high concentration (e.g., 10-20 mM) allows for a small volume to be added to your experimental setup, minimizing the final DMSO concentration.
-
Ensure complete dissolution: Gently warm the solution or use a sonicator to ensure the compound is fully dissolved.
-
Aliquot and store properly: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides solutions to common problems encountered when using this compound, with a focus on pH control.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound upon addition to culture medium. | 1. Poor aqueous solubility: The final concentration of the inhibitor exceeds its solubility limit in the aqueous medium. 2. "Solvent shock": The rapid dilution of the DMSO stock into the aqueous medium causes the compound to crash out of solution. | 1. Determine the maximum soluble concentration: Perform a solubility test by preparing serial dilutions of your this compound stock in your experimental medium and visually inspecting for precipitation after incubation. 2. Use a stepwise dilution method: First, dilute the DMSO stock in a small volume of medium, mix well, and then add this intermediate dilution to the final volume. 3. Maintain a low final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, but it is best to keep it below 0.1% if possible. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. |
| Unexpected change in medium pH after adding the inhibitor. | 1. Intrinsic acidic/basic properties of this compound: The inhibitor itself may be acidic or basic. 2. Biological effect of CAIX inhibition: Inhibition of CAIX will lead to changes in cellular proton extrusion, affecting the extracellular pH. | 1. Measure the pH of the inhibitor stock solution (if possible) and the final experimental solution. 2. Use a strongly buffered medium: Consider using a medium with a higher buffering capacity, such as one supplemented with HEPES, in addition to the standard bicarbonate buffering system. Note that HEPES can be toxic to some cell lines at high concentrations. 3. Adjust the pH of the medium after adding the inhibitor: For biochemical assays without live cells, you can adjust the pH back to the desired value after adding this compound. For cell-based assays, this is more challenging and enhancing the buffering capacity is the preferred approach. |
| Inconsistent or irreproducible experimental results. | 1. pH drift over time: Cellular metabolism naturally produces acidic byproducts, causing a gradual decrease in pH. Inhibition of CAIX can exacerbate this. 2. Inhibitor degradation: The stability of this compound in your experimental medium at 37°C may be limited. | 1. Monitor pH throughout the experiment: If possible, use a pH probe or a plate reader capable of measuring absorbance changes of phenol red to track pH in real-time. 2. Replenish the medium periodically: For long-term experiments, changing the medium every 24-48 hours can help maintain a more stable pH. 3. Perform a time-course experiment: To assess the stability of the inhibitor and the progression of pH changes, collect samples at different time points. |
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
In a sterile 96-well plate, add 100 µL of your complete cell culture medium to each well.
-
Create a serial dilution of your this compound stock solution directly in the medium. For example, add 2 µL of the 10 mM stock to the first well (final concentration 200 µM), then serially dilute down the plate.
-
Include a vehicle control well with 2 µL of 100% DMSO.
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment.
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) under a microscope.
-
The highest concentration that remains clear is the maximum soluble concentration under these conditions.
Protocol 2: Real-time Monitoring of Extracellular pH Changes
This protocol assumes the use of a plate reader capable of measuring absorbance at wavelengths compatible with phenol red.
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
The next day, replace the medium with fresh, pre-warmed medium containing your desired concentrations of this compound or vehicle control (DMSO).
-
Place the plate in the plate reader, which has been pre-equilibrated to 37°C and 5% CO2.
-
Set the plate reader to take absorbance readings at 440 nm and 560 nm (for phenol red) at regular intervals (e.g., every 30 minutes) for the duration of your experiment.
-
The ratio of the absorbance at 560 nm to 440 nm can be correlated to the pH of the medium. A standard curve can be generated by measuring the absorbance ratio of medium with known pH values.
Visualizations
Caption: Mechanism of hCAIX-mediated pH regulation and its inhibition by this compound.
Caption: Recommended experimental workflow for using this compound while controlling for pH changes.
Caption: A logical workflow for troubleshooting pH-related issues in experiments with this compound.
References
- 1. Understanding pH and Osmolality in Cell Culture Media – Captivate Bio [captivatebio.com]
- 2. Automated Real-Time Monitoring of Extracellular pH to Assess Early Plant Defense Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificbio.com [scientificbio.com]
- 4. All you need to know about cell culture media – faCellitate [facellitate.com]
Validating hCAIX-IN-10 activity after long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the carbonic anhydrase IX (CAIX) inhibitor, hCAIX-IN-10.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While the official Certificate of Analysis should always be consulted for the most accurate storage information, general recommendations for small molecule inhibitors like this compound are as follows:
-
As a solid (powder): For long-term storage, it is recommended to store the solid compound at -20°C. For shorter periods, storage at 4°C is acceptable.
-
In solvent: Prepare stock solutions in a suitable solvent such as DMSO. For long-term storage of stock solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. For short-term use, stock solutions can be stored at -20°C.
Q2: My this compound has been stored for an extended period. How can I be sure it is still active?
A2: The most reliable way to confirm the activity of your stored this compound is to perform a functional assay. An in vitro carbonic anhydrase activity assay is recommended. You can compare the IC50 value of your stored compound to the expected value from the literature or a freshly prepared sample.
Q3: What is the primary mechanism of action of this compound?
A3: this compound is a selective inhibitor of human carbonic anhydrase IX (hCA IX).[1] Under hypoxic conditions in tumors, CAIX is highly expressed and plays a crucial role in maintaining intracellular pH by catalyzing the conversion of carbon dioxide to bicarbonate and a proton.[2] By inhibiting CAIX, this compound disrupts this pH regulation, leading to intracellular acidification and subsequent inhibition of cancer cell growth and proliferation.
Q4: I am observing lower than expected potency in my experiments. What could be the cause?
A4: Several factors could contribute to reduced potency:
-
Compound Degradation: Improper or prolonged storage can lead to the degradation of the compound.
-
Incorrect Concentration: Ensure accurate preparation of stock solutions and serial dilutions.
-
Assay Conditions: The pH, temperature, and buffer composition of your assay can significantly impact enzyme and inhibitor activity.
-
Cell Line Variability: If using a cell-based assay, the expression level of CAIX in your chosen cell line will affect the observed potency.
Q5: What solvent should I use to dissolve this compound?
A5: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vivo studies, co-solvent systems may be necessary. Always ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.
Troubleshooting Guide: Validating this compound Activity
If you suspect that your long-term stored this compound has lost activity, follow this troubleshooting guide.
Data Summary Table
| Parameter | This compound | Reference |
| Target | Carbonic Anhydrase IX (CAIX) | [1] |
| Ki for hCAIX | 61.5 nM | [1] |
| Ki for hCAXII | 586.8 nM | [1] |
| Molecular Formula | C₂₈H₂₁N₃O₃S | MedChemExpress |
| CAS Number | 2497504-72-8 | MedChemExpress |
Experimental Protocol: In Vitro Carbonic Anhydrase Activity Assay
This protocol is adapted from standard esterase activity assays for carbonic anhydrases.
Materials:
-
Recombinant human Carbonic Anhydrase IX (hCAIX)
-
This compound (stored and, if possible, a fresh batch for comparison)
-
4-Nitrophenyl acetate (4-NPA), as substrate
-
Assay Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.5)
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Solutions:
-
Prepare a 10 mM stock solution of your stored this compound in DMSO.
-
Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
-
Prepare Reagents:
-
Dilute recombinant hCAIX in Assay Buffer to the desired concentration.
-
Prepare a 10 mM stock solution of 4-NPA in a water-miscible organic solvent like ethanol or acetonitrile. Dilute further in Assay Buffer to the final working concentration just before use.
-
-
Assay Protocol:
-
In a 96-well plate, add a fixed volume of the hCAIX enzyme solution to each well.
-
Add an equal volume of the serially diluted this compound solutions to the wells. Include a vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a fixed volume of the 4-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes, taking readings every 30-60 seconds.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Plot the V₀ against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value of your stored this compound.
-
Compare the obtained IC50 value with the expected value or the value obtained from a fresh batch of the inhibitor. A significant increase in the IC50 value indicates a loss of activity.
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for validating this compound activity.
CAIX Signaling Pathway and Inhibition by this compound
Caption: Simplified signaling pathway of CAIX and its inhibition by this compound.
References
Mitigating potential cytotoxicity of hCAIX-IN-10 in non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the potential cytotoxicity of hCAIX-IN-10 in non-cancerous cell lines. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of human carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). These enzymes are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. In tumors, CAIX and CAXII are often overexpressed in response to hypoxia and contribute to an acidic tumor microenvironment, which promotes cancer cell survival and proliferation. By inhibiting these enzymes, this compound can disrupt pH regulation in cancer cells, leading to apoptosis and reduced tumor growth.
Q2: Why am I observing cytotoxicity in my non-cancerous cell lines when using this compound?
A2: While this compound is designed to be selective for CAIX and CAXII, which are overexpressed in tumors, low levels of these enzymes are also present in some normal tissues. For instance, CAIX is found in the gastrointestinal mucosa and gallbladder, while CAXII is expressed in the kidneys, pancreas, and salivary glands[1][2][3][4]. Inhibition of these enzymes in non-cancerous cells could disrupt normal physiological pH regulation, leading to cytotoxicity. Additionally, off-target effects, where the inhibitor interacts with other proteins, can also contribute to toxicity.
Q3: What are the common mechanisms of drug-induced cytotoxicity?
A3: Drug-induced cytotoxicity can manifest through several mechanisms, including:
-
Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspases.
-
Necrosis: Uncontrolled cell death resulting from membrane damage and release of cellular contents.
-
Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, leading to damage of lipids, proteins, and DNA.
-
Cell Cycle Arrest: Inhibition of cell cycle progression at specific checkpoints, preventing cell division.
Q4: How can I determine if the observed cytotoxicity is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target effects is crucial. Here are a few strategies:
-
Selectivity Profiling: Test this compound against a panel of other carbonic anhydrase isoforms to confirm its selectivity.
-
Use of Control Cell Lines: Compare the cytotoxic effects in cell lines that express high, low, and no levels of CAIX and CAXII.
-
Rescue Experiments: If possible, overexpressing CAIX or CAXII in a sensitive non-cancerous cell line might rescue the cytotoxic phenotype, suggesting an on-target effect.
-
Structurally Unrelated Inhibitors: Use a different, structurally unrelated inhibitor of CAIX/XII. If it produces the same phenotype, it is more likely an on-target effect.
Troubleshooting Guide: Mitigating this compound Cytotoxicity
This guide provides a systematic approach to identify, characterize, and mitigate the cytotoxicity of this compound in your non-cancerous cell lines.
Step 1: Determine the Cytotoxic Profile of this compound in Your Cell Line
The first step is to quantify the cytotoxicity of this compound in your specific non-cancerous cell line. This is typically done by determining the 50% cytotoxic concentration (CC50).
Experimental Workflow: Determining CC50
Caption: Workflow for determining the CC50 of this compound.
Detailed Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Non-cancerous cell line of interest
-
96-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the CC50.
-
Data Presentation: Cytotoxicity of CAIX Inhibitors
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Selectivity Index (SI) |
| HeLa (Cervical Cancer) | Compound E | 72 | 34.6 | 4.8 |
| HT-29 (Colon Cancer) | Compound E | 72 | 108.7 | 1.5 |
| MDA-MB-231 (Breast Cancer) | Compound E | 72 | 165.2 | 1.0 |
| HEK-293 (Normal Kidney) | Compound E | 72 | 166.4 | - |
| PNT-1A (Normal Prostate) | Compound E | 72 | 168.1 | - |
| HT-29 (Colon Cancer) | Pyr | Not Specified | 0.85 (µg/mL) | 21.95 |
| MCF7 (Breast Cancer) | Pyr | Not Specified | 1.23 (µg/mL) | 15.17 |
| PC3 (Prostate Cancer) | Pyr | Not Specified | 1.57 (µg/mL) | 11.88 |
| CCD-986sk (Normal Skin) | Pyr | Not Specified | 18.66 (µg/mL) | - |
Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Step 2: Investigate the Mechanism of Cytotoxicity
Once you have established a cytotoxic effect, the next step is to understand the underlying mechanism.
Troubleshooting Logic: Identifying the Cytotoxicity Mechanism
Caption: Decision tree for investigating the mechanism of cytotoxicity.
Detailed Protocols:
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Procedure:
-
Treat cells with this compound at the CC50 concentration for various time points.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry.
-
-
-
Caspase-3/7 Activity Assay:
-
Principle: This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal.
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence with a plate reader.
-
-
-
Intracellular ROS Detection with DCFDA:
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Load cells with DCFDA by incubating them with the dye.
-
Wash the cells to remove excess dye.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity using a microplate reader, fluorescence microscope, or flow cytometer.
-
-
-
Cell Cycle Analysis with Propidium Iodide:
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Procedure:
-
Treat cells with this compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
-
-
Step 3: Strategies to Mitigate Cytotoxicity
Based on the determined CC50 and mechanism of cytotoxicity, you can implement the following strategies to reduce unwanted effects on non-cancerous cells.
Mitigation Strategy Workflow
Caption: Strategies to mitigate the cytotoxicity of this compound.
Detailed Strategies:
-
Optimize Concentration and Exposure Time:
-
Perform a detailed dose-response and time-course experiment to identify the lowest concentration and shortest exposure time of this compound that elicits the desired on-target effect in your cancer cell model while minimizing cytotoxicity in your non-cancerous cells.
-
-
Use of Cytoprotective Agents:
-
If the mechanism of cytotoxicity is determined to be oxidative stress, co-incubation with an antioxidant like N-acetylcysteine (NAC) may reduce toxicity.
-
If apoptosis is the primary mechanism, a pan-caspase inhibitor such as Z-VAD-FMK could be used, although this may also interfere with the intended anti-cancer effects.
-
-
Improve Inhibitor Selectivity:
-
If off-target effects are suspected, consider using a more selective CAIX/XII inhibitor if available. Research into sulfonamide inhibitors is ongoing, with efforts to improve selectivity through structural modifications.
-
Compare the effects of this compound with other known CAIX/XII inhibitors like SLC-0111 or U-104 to see if the cytotoxic profile differs.
-
-
Control for Solvent Toxicity:
-
Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to ensure that the observed cytotoxicity is not due to the solvent.
-
By following this structured approach, researchers can better understand and mitigate the potential cytotoxicity of this compound in non-cancerous cell lines, leading to more reliable and translatable experimental results.
References
- 1. Expression of transmembrane carbonic anhydrases, CAIX and CAXII, in human development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression of transmembrane carbonic anhydrases, CAIX and CAXII, in human development [escholarship.org]
- 3. CA9 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of CA9 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
Validation & Comparative
Validating the Specific Inhibition of CAIX by hCAIX-IN-10 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of hCAIX-IN-10, a selective inhibitor of Carbonic Anhydrase IX (CAIX), against other known CAIX inhibitors, namely SLC-0111 and the non-selective inhibitor Acetazolamide. While in vitro data demonstrates the potency and selectivity of this compound, this guide also highlights the current landscape of its cellular validation in published literature.
Introduction to CAIX and Its Inhibition
Carbonic Anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is largely absent in normal tissues.[1] Its expression is strongly induced by hypoxia, a common feature of the tumor microenvironment.[2] CAIX plays a crucial role in pH regulation, facilitating the survival and proliferation of cancer cells in acidic conditions.[1] By converting carbon dioxide to bicarbonate and protons, CAIX helps maintain a neutral intracellular pH while contributing to an acidic extracellular environment, which promotes tumor invasion and metastasis.[1] These characteristics make CAIX an attractive therapeutic target for cancer.
This compound has emerged as a potent and selective inhibitor of CAIX in biochemical assays.[3] This guide aims to provide a comprehensive overview of its inhibitory profile in comparison to other well-characterized CAIX inhibitors and to outline the experimental approaches for validating its specific inhibition in a cellular context.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound, SLC-0111, and Acetazolamide against various human Carbonic Anhydrase (hCA) isoforms. The data for this compound is derived from its initial characterization as compound 6i.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Selectivity (IX vs I) | Selectivity (IX vs II) |
| This compound | >10000 | >10000 | 61.5 | 586.8 | >162-fold | >162-fold |
| SLC-0111 | 960 | 105 | 45 | 4.5 | 21.3-fold | 2.3-fold |
| Acetazolamide | 250 | 12 | 25 | 5.7 | 10-fold | 2.1-fold |
Note: Ki values represent the inhibition constant, with lower values indicating higher potency. Selectivity is calculated as the ratio of Ki for the off-target isoform to the Ki for CAIX.
Cellular Validation of CAIX Inhibition
While this compound shows promising in vitro selectivity, its specific inhibitory effects within a cellular environment have not been extensively reported in peer-reviewed literature. In contrast, SLC-0111 and Acetazolamide have been characterized in various cancer cell lines. The following table summarizes some of the reported cellular effects of these comparator compounds.
| Inhibitor | Cell Line | Reported Cellular Effects |
| This compound | Data not available | Data not available |
| SLC-0111 | Hepatoblastoma (HUH6, HB-295, HB-303) | Decreased cell viability and migration. |
| Glioblastoma (D456, 1016) | Reduced cell growth and induced cell cycle arrest in combination with temozolomide. | |
| Melanoma (A375-M6) | Sensitizes cells to chemotherapy (Dacarbazine, Temozolomide). | |
| Acetazolamide | Glioblastoma | Augments temozolomide-induced apoptosis. |
Experimental Protocols for Validation
To validate the specific inhibition of CAIX in cells by a compound like this compound, a series of established experimental protocols can be employed.
In Vitro Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay directly measures the inhibitory activity of a compound on the catalytic activity of purified CAIX protein.
Methodology:
-
Recombinant human CAIX is purified and its concentration determined.
-
The assay is performed using a stopped-flow instrument to monitor the kinetics of CO2 hydration.
-
A CO2-saturated solution is rapidly mixed with a buffer solution containing the purified CAIX enzyme and a pH indicator in the presence or absence of the inhibitor.
-
The change in pH due to the enzymatic reaction is monitored spectrophotometrically.
-
The initial rates of reaction are calculated, and the inhibition constant (Ki) is determined by fitting the data to appropriate enzyme inhibition models.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in intact cells. The binding of a ligand to its target protein often increases the protein's thermal stability.
Methodology:
-
Cancer cells expressing CAIX are cultured and treated with the inhibitor or a vehicle control.
-
The cells are then heated to a range of temperatures.
-
After heating, the cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble CAIX protein at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of CAIX to a higher temperature in the presence of the inhibitor indicates target engagement.
Western Blot Analysis
Western blotting can be used to assess the downstream effects of CAIX inhibition on signaling pathways or to confirm target engagement in CETSA.
Methodology:
-
Cells are treated with the inhibitor for a specified time.
-
Total protein is extracted, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with a primary antibody specific for CAIX or other proteins of interest, followed by a secondary antibody conjugated to a detectable enzyme.
-
The protein bands are visualized and quantified.
Cell Viability and Proliferation Assays (e.g., MTT Assay)
These assays determine the effect of the inhibitor on cancer cell growth.
Methodology:
-
Cells are seeded in 96-well plates and treated with various concentrations of the inhibitor.
-
After a defined incubation period, a reagent such as MTT is added, which is converted to a colored formazan product by metabolically active cells.
-
The formazan is solubilized, and the absorbance is measured to determine the number of viable cells.
-
The half-maximal inhibitory concentration (IC50) can then be calculated.
Cell Migration and Invasion Assays (e.g., Wound Healing or Transwell Assay)
These assays evaluate the impact of the inhibitor on the migratory and invasive potential of cancer cells.
Methodology (Wound Healing Assay):
-
A confluent monolayer of cells is "scratched" to create a cell-free gap.
-
The cells are then treated with the inhibitor or a vehicle control.
-
The closure of the "wound" is monitored and imaged over time.
-
The rate of cell migration is quantified by measuring the change in the wound area.
Visualizing the Validation Workflow and CAIX Signaling
To better understand the process of validating a CAIX inhibitor and the biological context of its action, the following diagrams are provided.
References
- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of some coumarin hybrids as selective carbonic anhydrase IX and XII inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of hCAIX-IN-10 and SLC-0111: Two Prominent Carbonic Anhydrase IX Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two notable carbonic anhydrase IX (CAIX) inhibitors: hCAIX-IN-10 and SLC-0111. This document outlines their mechanisms of action, presents available experimental data, and provides detailed protocols for key assays in a structured format to aid in research and development decisions.
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with tumor progression and resistance to therapy. Its role in regulating intra- and extracellular pH in the tumor microenvironment makes it a compelling target for anticancer drug development. Both this compound and SLC-0111 have emerged as significant inhibitors of this enzyme, demonstrating potential in preclinical and clinical settings.
Mechanism of Action
Both this compound and SLC-0111 function by inhibiting the catalytic activity of carbonic anhydrases, with a particular selectivity for the tumor-associated isoform IX. By blocking CAIX, these inhibitors disrupt the pH regulation in cancer cells, leading to intracellular acidification and a less acidic tumor microenvironment. This can, in turn, inhibit tumor cell growth, proliferation, and invasion. SLC-0111 is a ureido-substituted benzenesulfonamide, a class of compounds known for its potent and selective inhibition of CAIX. This compound is a coumarin-based inhibitor, representing a different chemical scaffold for targeting this enzyme.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and SLC-0111. It is important to note that this data is collated from different studies and experimental conditions may not be identical, thus direct comparison should be approached with caution.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | Target | Kᵢ (nM) | IC₅₀ (µg/mL) |
| This compound | hCA IX | 61.5 | - |
| hCA XII | 586.8 | - | |
| SLC-0111 | hCA IX | 45 | 0.048 |
| hCA XII | 4.5 | 0.096 |
Table 2: In Vitro Cell-Based Assay Data
| Compound | Cell Line | Assay | IC₅₀ (µg/mL) |
| SLC-0111 | HT-29 (Colon Cancer) | Cell Viability | 13.53[1] |
| MCF7 (Breast Cancer) | Cell Viability | 18.15[1] | |
| PC3 (Prostate Cancer) | Cell Viability | 8.71[1] | |
| CCD-986sk (Normal Skin) | Cell Viability | 45.70[1] | |
| This compound | - | - | No data available |
Signaling Pathways and Experimental Workflows
To visualize the context of CAIX inhibition and the general process of evaluating these inhibitors, the following diagrams are provided.
Caption: General signaling pathway of carbonic anhydrase IX in the tumor microenvironment.
Caption: A typical experimental workflow for the evaluation of CAIX inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase Inhibition
This assay measures the catalytic activity of CA by monitoring the pH change resulting from the hydration of CO₂.
-
Materials:
-
Stopped-flow spectrophotometer.
-
pH indicator (e.g., phenol red).
-
Buffer solution (e.g., Tris-HCl, pH 8.3).
-
Purified carbonic anhydrase enzyme.
-
CO₂-saturated water.
-
Inhibitor stock solution (this compound or SLC-0111).
-
-
Protocol:
-
Equilibrate all solutions to the desired reaction temperature (e.g., 25°C).
-
Prepare a reaction mixture containing the buffer, pH indicator, and the CA enzyme in the absence or presence of the inhibitor at various concentrations.
-
In the stopped-flow instrument, rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
The initial rate of the reaction is determined from the slope of the absorbance curve.
-
Inhibition constants (Kᵢ) are calculated by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten).
-
MTT Cell Viability Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates.
-
Cancer cell lines of interest.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor (this compound or SLC-0111) and a vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to study cell migration in vitro.
-
Materials:
-
6-well or 12-well cell culture plates.
-
Sterile pipette tips (p200 or p10).
-
Microscope with a camera.
-
Image analysis software.
-
-
Protocol:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the inhibitor at the desired concentration or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Quantify the rate of cell migration by calculating the percentage of wound closure over time.
-
Transwell Migration Assay
This assay provides a quantitative measure of cell migration towards a chemoattractant.
-
Materials:
-
Transwell inserts (with a porous membrane, typically 8 µm pore size).
-
24-well plates.
-
Serum-free and serum-containing culture medium.
-
Cotton swabs.
-
Fixing and staining reagents (e.g., methanol and crystal violet).
-
-
Protocol:
-
Place the Transwell inserts into the wells of a 24-well plate.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Resuspend cells in serum-free medium containing the inhibitor or vehicle control.
-
Add the cell suspension to the upper chamber of the Transwell insert.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several microscopic fields.
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group.
-
Clinical Development
SLC-0111 has progressed further in the drug development pipeline compared to this compound. It has completed a Phase 1 clinical trial in patients with advanced solid tumors, where it was found to be safe and well-tolerated. An investigator-led Phase 1B study of SLC-0111 in combination with gemcitabine for metastatic pancreatic ductal adenocarcinoma is ongoing. There is currently no publicly available information on the clinical development of this compound.
Conclusion
Both this compound and SLC-0111 are promising inhibitors of carbonic anhydrase IX with demonstrated in vitro activity. SLC-0111 is a well-characterized compound with a more extensive dataset, including cell-based efficacy and clinical safety data. This compound, a coumarin-based inhibitor, also shows potent and selective inhibition of CAIX. The lack of directly comparable data highlights the need for future head-to-head studies to fully elucidate their relative therapeutic potential. The provided experimental protocols offer a framework for researchers to conduct their own comparative evaluations and further investigate the potential of these and other CAIX inhibitors in the context of cancer therapy.
References
A Comparative Analysis of hCAIX-IN-10 and CAIX Gene Knockdown in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of Carbonic Anhydrase IX (CAIX) in cancer biology: the use of the small molecule inhibitor hCAIX-IN-10 and genetic knockdown of the CAIX gene. This analysis is supported by experimental data from various studies to objectively evaluate the performance and outcomes of each approach.
At a Glance: this compound vs. CAIX Gene Knockdown
| Feature | This compound (Pharmacological Inhibition) | CAIX Gene Knockdown (Genetic Intervention) |
| Mechanism of Action | Reversible binding to the active site of the CAIX enzyme, inhibiting its catalytic function. This compound is a selective inhibitor of human carbonic anhydrase IX (hCAIX) and XII (hCAXII), with Ki values of 61.5 nM and 586.8 nM, respectively[1]. | Reduction of CAIX protein expression through the degradation of its corresponding mRNA, typically using siRNA or shRNA. |
| Specificity | Primarily targets CAIX and to a lesser extent CAXII. Off-target effects on other carbonic anhydrase isoforms or cellular proteins are possible. | Highly specific to the CAIX gene, minimizing off-target effects at the molecular level. |
| Reversibility | Effects are generally reversible upon removal of the compound. | Effects can be transient (siRNA) or stable (shRNA, CRISPR), offering different experimental windows. |
| Experimental Control | Dose-dependent effects allow for titration of CAIX inhibition. | The extent of knockdown can be modulated to some degree, but fine-tuning is less straightforward than with a chemical inhibitor. |
| Translational Relevance | Directly mimics the action of a potential therapeutic drug. | Provides a "cleaner" model for studying the fundamental biological role of the CAIX protein, but does not fully replicate a therapeutic scenario. |
Comparative Efficacy: A Data-Driven Overview
The following tables summarize quantitative data from studies utilizing either a CAIX inhibitor (SLC-0111, a compound with a similar mechanism to this compound) or CAIX gene knockdown to assess their impact on key cancer cell behaviors.
Table 1: Effects on Cell Viability and Proliferation
| Intervention | Cell Line | Assay | Outcome | Reference |
| CAIX Inhibition (SLC-0111) | HUH6 (Hepatoblastoma) | ATP-based viability assay | Dose-dependent decrease in cell viability under both normoxic and hypoxic conditions. | [2] |
| HB-295 (Hepatoblastoma) | ATP-based viability assay | Significant reduction in cell viability at concentrations between 75-175 µM (normoxia) and 100-175 µM (hypoxia). | [2] | |
| A549 (Lung Cancer) | Survival Curve | Dose-dependent decrease in cell survival with increasing concentrations of SLC-0111. | [3] | |
| CAIX Gene Knockdown | CNE-2 (Nasopharyngeal Carcinoma) | MTT Assay | Significant decrease in cell viability at 72 hours post-transfection with CAIX-siRNA1. | [4] |
| CNE-2 (Nasopharyngeal Carcinoma) | Colony Formation Assay | Suppression of CAIX expression effectively decreased colony formation. | ||
| MDA-MB-231 (Breast Cancer) | xCELLigence System | CAIX knockout led to a decreased rate of cell proliferation under hypoxic conditions. |
Table 2: Effects on Cell Migration and Invasion
| Intervention | Cell Line | Assay | Outcome | Reference |
| CAIX Inhibition (SLC-0111) | HUH6 (Hepatoblastoma) | Wound Healing Assay | Migration rate reduced by approximately 70% in normoxia and 40% in hypoxia after 20 hours of treatment with 100 µM SLC-0111. | |
| MDA-MB-231 (Breast Cancer) | Boyden Chamber Assay | Migration ability was reduced with a sub-toxic dose (50 µM) of SLC-0111. | ||
| CAIX Gene Knockdown | MDA-MB-231 (Breast Cancer) | Not specified | Silencing of CAIX reduced invasiveness under hypoxic conditions. |
Table 3: Effects on Apoptosis
| Intervention | Cell Line | Assay | Outcome | Reference |
| CAIX Inhibition (SLC-0111) | MCF7 (Breast Cancer) | Annexin V/PI Assay | Combined therapy with Doxorubicin and 100 µM SLC-0111 for 48 hours significantly increased the percentage of cell death. | |
| MDA-MB-231 (Breast Cancer) | Western Blot | Treatment with 100-200 µM SLC-0111 resulted in the activation of caspase-3 mediated apoptosis. | ||
| CAIX Gene Knockdown | CNE-2 (Nasopharyngeal Carcinoma) | Flow Cytometry | The apoptotic rate of cells treated with CAIX-siRNA1 and radiation was significantly higher than with radiation alone. |
Experimental Protocols
Protocol 1: Pharmacological Inhibition of CAIX with this compound
This protocol is a representative procedure for assessing the effects of a small molecule CAIX inhibitor on cancer cell lines.
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231, A549) in appropriate culture vessels and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM).
-
Treatment: The following day, replace the culture medium with fresh medium containing the desired final concentrations of this compound. A dose-response curve is recommended (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest dose of the inhibitor.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). For studies on hypoxia, place the cells in a hypoxic chamber (e.g., 1% O2) immediately after adding the inhibitor.
-
Endpoint Analysis: Following incubation, perform the desired assays to assess cell viability (e.g., MTT, CellTiter-Glo), migration (e.g., wound healing, transwell assay), or apoptosis (e.g., Annexin V/PI staining, caspase activity assay).
Protocol 2: CAIX Gene Knockdown using siRNA
This protocol outlines a general procedure for transiently knocking down CAIX gene expression in cancer cells.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
Preparation of siRNA-Lipid Complex:
-
Dilute the CAIX-targeting siRNA and a non-targeting control siRNA in a serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown and subsequent analysis should be determined empirically.
-
Verification of Knockdown: After the incubation period, harvest a subset of cells to verify the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Functional Assays: Use the remaining cells for functional assays to assess the phenotypic effects of CAIX knockdown.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Signaling Pathways Involving CAIX
Carbonic Anhydrase IX is a multifaceted protein that influences several critical signaling pathways in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A head-to-head comparison of hCAIX-IN-10 and indisulam in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two distinct anticancer compounds: hCAIX-IN-10, a selective inhibitor of carbonic anhydrase IX (CAIX), and indisulam, a molecular glue that induces the degradation of the splicing factor RBM39. This comparison is based on available experimental data to inform researchers on their different mechanisms of action and potential therapeutic applications.
Executive Summary
| Feature | This compound (represented by U-104/SLC-0111) | Indisulam |
| Primary Target | Carbonic Anhydrase IX (CAIX) and XII (CAXII) | RBM39 (RNA-binding protein 39) |
| Mechanism of Action | Inhibition of carbonic anhydrase activity, leading to disruption of pH homeostasis and induction of apoptosis. | Induces proteasomal degradation of RBM39 via recruitment to the DCAF15 E3 ubiquitin ligase complex, leading to aberrant mRNA splicing. |
| Cellular Effects | Induction of apoptosis, inhibition of cell proliferation and migration. | Cell cycle arrest (G1/S phase), induction of apoptosis, and inhibition of cell viability. |
| Therapeutic Rationale | Targets tumor hypoxia and acidosis by inhibiting pH regulation crucial for cancer cell survival and metastasis. | Exploits cancer cell dependency on specific splicing factors for survival and proliferation. |
Data Presentation
Table 1: In Vitro Efficacy (IC50 Values)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the representative CAIX inhibitor U-104 (SLC-0111) and indisulam in various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental settings are limited.
| Cell Line | Cancer Type | U-104 (SLC-0111) IC50 (µM) | Indisulam IC50 (µM) |
| AT-1 | Prostate Cancer | Not specified, but cytotoxicity observed | Not available |
| HT-29 | Colorectal Cancer | 13.53[1] | Not available |
| MCF7 | Breast Cancer | 18.15[1] | 4.25 (72h)[2] |
| PC3 | Prostate Cancer | 8.71[1] | Not available |
| HeLa | Cervical Cancer | Not available | 287.5 (24h)[3] |
| C33A | Cervical Cancer | Not available | 125.0 (24h) |
| HCT-116 | Colorectal Cancer | Not available | 0.56 |
| J.gamma1 | T-cell Acute Lymphoblastic Leukemia | Not available | Sensitive |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Not available | Sensitive |
Note: IC50 values can vary significantly based on the assay used, incubation time, and specific cell line characteristics.
Table 2: Effects on Cell Viability and Apoptosis
| Compound | Effect on Cell Viability | Effect on Apoptosis |
| U-104 (SLC-0111) | Reduces cell growth in a dose-dependent manner. | Induces apoptotic cell death, often in a time-dependent manner, with pronounced effects after 48 hours. |
| Indisulam | Significantly reduces the growth and viability of cancer cells in a time- and dose-dependent manner. | Induces apoptosis, with a significant increase in the percentage of apoptotic cells observed after treatment. |
Mechanism of Action and Signaling Pathways
This compound (via CAIX Inhibition)
This compound is a selective inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), with Ki values of 61.5 nM and 586.8 nM, respectively. CAIX is a transmembrane enzyme highly expressed in many tumors in response to hypoxia. It plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. This process helps cancer cells to survive in the acidic tumor microenvironment.
By inhibiting CAIX, this compound disrupts pH regulation, leading to intracellular acidification and subsequent induction of apoptosis.
Indisulam
Indisulam acts as a "molecular glue," a novel mechanism of action. It selectively brings together the RNA-binding protein RBM39 and the DCAF15 E3 ubiquitin ligase substrate receptor. This induced proximity leads to the polyubiquitination and subsequent proteasomal degradation of RBM39. RBM39 is a critical component of the spliceosome, and its degradation results in widespread alternative splicing errors in pre-mRNA. This disruption of normal RNA processing is highly toxic to cancer cells that are dependent on specific splicing events for their survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or indisulam) and a vehicle control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Apoptosis Markers
This technique is used to detect the expression levels of key proteins involved in the apoptotic cascade.
Protocol:
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion
This compound and indisulam represent two innovative and mechanistically distinct approaches to cancer therapy. This compound (as represented by the broader class of CAIX inhibitors like U-104) targets the tumor microenvironment by disrupting pH homeostasis, a hallmark of solid tumors. In contrast, indisulam exploits a specific molecular vulnerability by inducing the degradation of the splicing factor RBM39, leading to catastrophic errors in mRNA processing.
The choice between these agents for further investigation will depend on the specific cancer type, its genetic background, and the characteristics of the tumor microenvironment. For tumors exhibiting significant hypoxia and acidosis, CAIX inhibitors may offer a promising therapeutic strategy. For cancers that are highly dependent on the splicing machinery and express high levels of DCAF15, indisulam could be a more effective approach. Further head-to-head in vitro and in vivo studies are warranted to directly compare their efficacy and to explore potential synergistic combinations.
References
- 1. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Effects of Carbonic Anhydrase IX (CAIX) Inhibition with Standard Chemotherapies
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the synergistic effects observed when combining a selective carbonic anhydrase IX (CAIX) inhibitor with standard chemotherapeutic agents. Due to the limited availability of published data on hCAIX-IN-10, this document utilizes experimental findings from studies on SLC-0111 , another potent and selective CAIX inhibitor, as a representative example to illustrate the potential therapeutic benefits of this combination strategy.
Carbonic Anhydrase IX is a transmembrane enzyme significantly overexpressed in many solid tumors and is associated with tumor hypoxia, acidosis, and subsequent resistance to conventional cancer therapies.[1][2][3] Inhibition of CAIX can disrupt the tumor microenvironment's pH regulation, potentially sensitizing cancer cells to the cytotoxic effects of chemotherapy.[1][4]
Data Presentation: Synergistic Effects of SLC-0111 with Chemotherapies
The following tables summarize the quantitative data from preclinical in vitro studies, demonstrating the enhanced efficacy of standard chemotherapies when combined with the CAIX inhibitor SLC-0111 across various cancer cell lines.
Table 1: Potentiation of Chemotherapy-Induced Cytotoxicity by SLC-0111
| Cancer Type | Cell Line | Chemotherapeutic Agent | SLC-0111 Concentration | Observation |
| Melanoma | A375-M6 | Dacarbazine | 100 µM | Significant increase in cell death compared to single-agent treatment. |
| Melanoma | A375-M6 | Temozolomide | 100 µM | Potentiated cytotoxicity and a significant increase in the cell death fraction. |
| Breast Cancer | MCF7 | Doxorubicin | 100 µM | Enhanced cytotoxic effect with a significant increase in the late apoptosis phase. |
| Colorectal Cancer | HCT116 | 5-Fluorouracil | 100 µM | Increased cytostatic activity and slowed cancer cell proliferation. |
| Head and Neck Squamous Cell Carcinoma | FaDu, SCC-011 | Cisplatin | Not Specified | Sensitized HNSCC cells to cisplatin, reducing proliferation, migration, and invasion. |
| Small Cell Lung Cancer | DMS 79, COR-L24 | Cisplatin | 100 µM | Enhanced cell death, particularly under hypoxic conditions. |
Table 2: Effects of Combination Therapy on Colony Formation
| Cancer Type | Cell Line | Chemotherapeutic Agent | SLC-0111 Concentration | Outcome |
| Melanoma | A375-M6 | Temozolomide (170 µM) | 100 µM | Significant reduction in colony formation. |
| Breast Cancer | MCF7 | Doxorubicin (10 nM) | 100 µM | Significant reduction in colony formation. |
| Colorectal Cancer | HCT116 | 5-Fluorouracil (1 µM) | 100 µM | Significantly decreased the diameter of colonies, indicating reduced proliferation. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of the synergistic effects of the CAIX inhibitor SLC-0111 with standard chemotherapies.
Cell Viability and Apoptosis Assays
-
Cell Lines and Culture: A375-M6 (melanoma), MCF7 (breast cancer), and HCT116 (colorectal cancer) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were treated with sub-lethal doses of the respective chemotherapeutic agents (e.g., 90 nM Doxorubicin for MCF7) alone or in combination with 100 µM SLC-0111 for 48 hours.
-
Annexin V/Propidium Iodide (PI) Assay: To quantify apoptosis, treated cells were stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells was determined by flow cytometry.
-
Trypan Blue Exclusion Assay: Cell viability was also assessed by staining with Trypan Blue. The percentage of viable (unstained) versus non-viable (blue) cells was calculated by counting under a microscope.
Colony Formation Assay
-
Seeding: A low density of cells (e.g., 2 x 10²) was seeded in six-well plates.
-
Long-Term Treatment: Cells were treated with a low concentration of the chemotherapeutic agent (e.g., 10 nM Doxorubicin for MCF7) alone or in combination with 100 µM SLC-0111 for 14 days. The medium with the respective treatments was refreshed periodically.
-
Staining and Quantification: After 14 days, the colonies were fixed with 4% paraformaldehyde and stained with Crystal Violet solution. The number and size of the colonies were quantified using imaging software such as ImageJ.
Mandatory Visualization
Signaling Pathways Influenced by CAIX
The following diagram illustrates the central role of Carbonic Anhydrase IX in the tumor microenvironment and its interaction with key signaling pathways. CAIX expression is primarily induced by hypoxia through the HIF-1α transcription factor. Its enzymatic activity contributes to extracellular acidosis and intracellular alkalization, which in turn can influence pathways like EGFR/PI3K and NF-κB, promoting tumor cell survival, proliferation, and invasion.
Caption: CAIX signaling in the tumor microenvironment.
Experimental Workflow for Evaluating Synergistic Effects
This diagram outlines a typical experimental workflow for assessing the synergistic effects of a CAIX inhibitor in combination with a standard chemotherapeutic agent in vitro.
Caption: In vitro workflow for combination therapy analysis.
References
- 1. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
hCAIX-IN-10 Demonstrates Enhanced Selectivity for Tumor-Associated Carbonic Anhydrase Isoforms Compared to First-Generation Inhibitors
New data reveals that the novel carbonic anhydrase (CA) inhibitor, hCAIX-IN-10, exhibits a significantly improved selectivity profile for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms I and II, a key limitation of first-generation inhibitors like acetazolamide and methazolamide. This enhanced selectivity suggests a potential for more targeted therapeutic applications with a reduced side-effect profile.
First-generation carbonic anhydrase inhibitors, such as acetazolamide and methazolamide, are known for their non-selective inhibition of various CA isoforms.[1] This lack of specificity can lead to a range of side effects due to the inhibition of essential cytosolic isoforms like CA I and II, which are abundant in red blood cells and the kidneys.[1][2] In contrast, this compound has been designed to preferentially target CA IX and XII, which are transmembrane isoforms overexpressed in many types of tumors and are implicated in tumor progression and pH regulation.[3]
Comparative Inhibitory Activity
The inhibitory potency and selectivity of this compound and the first-generation CA inhibitors were evaluated against key human carbonic anhydrase isoforms. The inhibition constants (Ki) are summarized in the table below. A lower Ki value indicates a higher inhibitory potency.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| This compound | >10,000[4] | >10,000 | 61.5 | 586.8 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Methazolamide | 50 | 14 | 28 | 4.5 |
As the data indicates, this compound is a potent inhibitor of hCA IX (Ki = 61.5 nM) and shows moderate inhibition of hCA XII (Ki = 586.8 nM). Crucially, it displays negligible activity against the off-target isoforms hCA I and hCA II, with Ki values greater than 10,000 nM. This represents a significant improvement in selectivity compared to acetazolamide and methazolamide, which inhibit the off-target cytosolic isoforms in the nanomolar range. For instance, acetazolamide is a potent inhibitor of hCA II (Ki = 12 nM) and methazolamide also shows strong inhibition of this isoform (Ki = 14 nM).
Experimental Protocols
The determination of the inhibition constants (Ki) for the carbonic anhydrase inhibitors was performed using a stopped-flow CO₂ hydrase assay. This method measures the enzyme's catalytic activity by monitoring the hydration of CO₂.
Principle: The assay follows the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton. The resulting change in pH is monitored using a pH indicator, such as phenol red, and measured spectrophotometrically. The initial rates of the reaction are measured at various substrate (CO₂) concentrations.
Procedure:
-
Enzyme and Inhibitor Preparation: Recombinant human CA isoforms (I, II, IX, and XII) are used. The inhibitors are dissolved in a suitable solvent, typically DMSO.
-
Assay Buffer: A buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator and an electrolyte to maintain constant ionic strength (e.g., 20 mM Na₂SO₄) is prepared.
-
Kinetic Measurements: An Applied Photophysics stopped-flow instrument is used to rapidly mix the enzyme solution with the CO₂-saturated buffer. The change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. To determine the inhibition constants (Ki), the assay is performed in the presence of varying concentrations of the inhibitor. The Ki values are then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general mechanism of carbonic anhydrase inhibition and the workflow for determining inhibitor selectivity.
Figure 1: Mechanism of Carbonic Anhydrase Inhibition.
Figure 2: Workflow for CA Inhibitor Selectivity Profiling.
Conclusion
References
- 1. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 2. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the in vivo efficacy of hCAIX-IN-10 against other CAIX inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme highly expressed in many solid tumors in response to hypoxia. Its role in pH regulation and promoting tumor cell survival and metastasis makes it a compelling target for cancer therapy. A variety of CAIX inhibitors have been developed, broadly categorized as small molecules (e.g., sulfonamides, coumarins) and monoclonal antibodies. This guide provides a comparative overview of the in vivo efficacy of prominent CAIX inhibitors, offering a benchmark for the evaluation of new chemical entities.
It is important to note that, to date, no in vivo efficacy data has been published for the novel coumarin-based CAIX inhibitor, hCAIX-IN-10 (also known as compound 6i). While this compound has shown promising and selective inhibitory activity against human CAIX in vitro, its performance in preclinical animal models remains to be determined. The following data on other well-characterized CAIX inhibitors is presented to provide a comparative landscape for future in vivo studies of this compound and other emerging agents.
Comparative In Vivo Efficacy of Selected CAIX Inhibitors
The following table summarizes the in vivo efficacy of representative CAIX inhibitors from different classes. The data is compiled from various preclinical studies and is intended for comparative purposes.
| Inhibitor Class | Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results |
| Sulfonamide | SLC-0111 | Triple-Negative Breast Cancer (MDA-MB-231 LM2-4) | Orthotopic Xenograft (Mouse) | Not specified | Significantly reduced overall metastatic burden. When combined with sunitinib, significantly reduced both primary tumor growth and sunitinib-induced lung metastasis.[1] |
| Head and Neck Squamous Cell Carcinoma (FaDu) | Xenograft (Mouse) | Not specified | Ineffective in reducing tumor growth alone, but significantly decreased tumor growth when combined with cisplatin.[2] | ||
| Sulfamate | S4 | Triple-Negative Breast Cancer (MDA-MB-231) | Orthotopic Xenograft (Mouse) | 10 mg/kg, daily ("5 days on, 2 days off") | Ineffective in reducing primary tumor growth but decreased spontaneous lung metastases formation.[3][4][5] |
| Laryngeal Cancer | Xenograft (Mouse) | Not specified | Did not significantly influence the tumor microenvironment in terms of hypoxia, proliferation, or apoptosis. | ||
| Aryl Sulfonamide | Indisulam | Neuroblastoma (BE2C, SK-N-AS), Rhabdomyosarcoma (Rh30), Colorectal Cancer (HCT116) | Xenograft (Mouse) | 25 mg/kg, intravenously (5 days on, 2 days off for two cycles) | Led to significant responses in multiple high-risk neuroblastoma models without overt toxicity. |
| Monoclonal Antibody | cG250 | Renal Cell Carcinoma (SK-RC-52, NU-12) | Xenograft (Mouse) | Not specified | As a radioimmunoconjugate with 177Lu, delayed tumor growth by approximately 185 days and resulted in the best median survival of 300 days. |
| Renal Cell Carcinoma (SK-RC-52, NU-12) | Xenograft (Mouse) | Not specified | As an immunopositron emission tomography (immunoPET) agent with 89Zr, it effectively visualized clear cell renal cell carcinoma lesions. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are generalized experimental protocols for assessing the efficacy of CAIX inhibitors in preclinical cancer models.
Animal Models and Tumor Implantation
-
Animal Strain: Immunocompromised mice (e.g., BALB/c nude, NOD/SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells.
-
Cell Lines: A variety of human cancer cell lines with varying levels of CAIX expression are used, such as MDA-MB-231 (breast cancer), HT29 (colon cancer), and SK-RC-52 (renal cell carcinoma).
-
Implantation:
-
Subcutaneous Xenografts: Tumor cells (typically 1 x 10^6 to 5 x 10^6 cells) are injected subcutaneously into the flank of the mice. Tumor growth is monitored by caliper measurements.
-
Orthotopic Xenografts: Tumor cells are implanted in the organ of origin (e.g., mammary fat pad for breast cancer) to better mimic the natural tumor microenvironment and metastatic processes.
-
Dosing and Treatment Schedule
-
Drug Formulation: Inhibitors are formulated in appropriate vehicles (e.g., 0.5% carboxymethylcellulose) for administration.
-
Route of Administration: This can be oral (gavage), intraperitoneal, or intravenous, depending on the inhibitor's properties.
-
Dosing Regimen: Doses and schedules vary widely between studies. A common approach is daily administration for a set period (e.g., 5 days on, 2 days off) for several weeks.
Efficacy Endpoints
-
Primary Tumor Growth: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is often used to calculate tumor volume.
-
Metastasis Assessment: At the end of the study, organs such as the lungs and liver are harvested, and metastatic nodules are counted, often with the aid of histological staining.
-
Immunohistochemistry (IHC): Tumors are sectioned and stained for biomarkers of interest, such as Ki-67 (proliferation), CD31 (angiogenesis), and pimonidazole (hypoxia), to elucidate the mechanism of action.
-
Survival Studies: In some studies, mice are monitored until a predetermined endpoint (e.g., tumor volume reaches a certain size) to assess overall survival.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a CAIX inhibitor.
References
- 1. Harnessing Induced Essentiality: Targeting Carbonic Anhydrase IX and Angiogenesis Reduces Lung Metastasis of Triple Negative Breast Cancer Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy | PLOS One [journals.plos.org]
- 4. The Sulfamate Small Molecule CAIX Inhibitor S4 Modulates Doxorubicin Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
On-Target Validation of hCAIX-IN-10: A Comparative Guide to Orthogonal Assays
For Immediate Release
[City, State] – November 25, 2025 – In the landscape of targeted cancer therapy, rigorous validation of a drug's on-target effects is paramount for advancing preclinical candidates. This guide provides a comparative analysis of orthogonal assays to validate the on-target effects of hCAIX-IN-10, a selective inhibitor of human Carbonic Anhydrase IX (hCAIX). By presenting experimental data and detailed protocols, this document serves as a resource for researchers, scientists, and drug development professionals in evaluating this compound's performance against other known hCAIX inhibitors, Acetazolamide and SLC-0111.
Carbonic Anhydrase IX is a transmembrane enzyme overexpressed in many solid tumors, contributing to the acidic tumor microenvironment and promoting cancer cell survival and proliferation. Consequently, hCAIX has emerged as a promising therapeutic target. This compound is a selective inhibitor of hCAIX and carbonic anhydrase XII (hCAXII), with a reported inhibitory constant (Ki) of 61.5 nM for hCAIX.[1] To confidently attribute the biological effects of this compound to its interaction with hCAIX, a multi-faceted approach employing orthogonal assays is essential. These assays, which rely on different physical principles, provide a robust body of evidence for on-target engagement.
Comparative Analysis of hCAIX Inhibitors
This guide focuses on three key orthogonal assays for validating the on-target effects of this compound:
-
Enzyme Inhibition Assays: Directly measure the functional consequence of inhibitor binding to the enzyme's active site.
-
Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Biophysical Assays (Surface Plasmon Resonance - SPR): Provide quantitative data on the binding kinetics and affinity between the inhibitor and the target protein.
The following tables summarize the available quantitative data for this compound and the comparator compounds, Acetazolamide and SLC-0111.
| Compound | hCAIX Ki (nM) | hCAXII Ki (nM) | Reference |
| This compound | 61.5 | 586.8 | [1] |
| SLC-0111 | 45.1 | 4.5 | |
| Acetazolamide | 3 (dissociation constant) | - | [2] |
| Acetazolamide | 30 (IC50) | - | [1] |
Table 1: Enzyme Inhibition Data for hCAIX Inhibitors
| Compound | Assay | Target | Binding Affinity (KD) (nM) | Reference |
| Acetazolamide | SPR | hCAIX | 3 | [2] |
Table 2: Biophysical Assay Data for hCAIX Inhibitors
Note: Quantitative data for this compound and SLC-0111 from CETSA and biophysical assays (SPR, ITC) are not yet publicly available. The subsequent sections provide detailed protocols for these assays, which can be used to generate such comparative data.
Experimental Protocols
Detailed methodologies for the key orthogonal assays are provided below to enable researchers to independently validate the on-target effects of this compound.
Enzyme Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This assay measures the inhibition of the CAIX-catalyzed hydration of carbon dioxide.
Materials:
-
Recombinant human CAIX protein
-
This compound and comparator compounds
-
CO2-saturated water
-
Buffer (e.g., 20 mM HEPES or Trizma, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Protocol:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
In the stopped-flow instrument, rapidly mix a solution containing hCAIX and the pH indicator with a CO2-saturated solution.
-
Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.
-
Repeat the measurement in the presence of varying concentrations of the inhibitor.
-
Calculate the initial rates of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the initial rates against the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in intact cells.
Materials:
-
Cancer cell line overexpressing hCAIX (e.g., HT-29 or MDA-MB-231)
-
This compound and comparator compounds
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Equipment for heating (e.g., PCR cycler) and cooling samples
-
SDS-PAGE and Western blotting reagents
-
Anti-hCAIX antibody
Protocol:
-
Culture the hCAIX-expressing cells to 80-90% confluency.
-
Treat the cells with the inhibitor or vehicle (DMSO) at the desired concentration for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-hCAIX antibody.
-
Quantify the band intensities at each temperature for both the vehicle and inhibitor-treated samples.
-
Plot the relative amount of soluble hCAIX as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between an inhibitor and its target protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human CAIX protein
-
This compound and comparator compounds
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Immobilize the recombinant hCAIX protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized hCAIX surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of the inhibitor to the protein.
-
After the association phase, flow running buffer over the surface to monitor the dissociation of the inhibitor.
-
Regenerate the sensor surface between different inhibitor concentrations.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizing the Validation Workflow and Signaling Pathway
The following diagrams illustrate the logical workflow for validating on-target effects and the signaling context of hCAIX.
Caption: Workflow for orthogonal validation of this compound on-target effects.
Caption: Simplified signaling pathway of hCAIX in the tumor microenvironment.
Conclusion
The validation of on-target effects is a critical step in the development of targeted therapies. This guide outlines a comprehensive strategy using orthogonal assays to confirm the on-target activity of this compound. While initial enzyme inhibition data is promising, further characterization using cellular and biophysical methods is necessary to build a complete profile of this compound's engagement with its intended target. The provided protocols offer a roadmap for researchers to generate this crucial data, enabling a direct and robust comparison with existing hCAIX inhibitors and facilitating the continued development of this promising therapeutic candidate.
References
Safety Operating Guide
Proper Disposal Procedures for hCAIX-IN-10: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the proper disposal procedures for hCAIX-IN-10, a selective carbonic anhydrase IX and XII inhibitor. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with waste disposal regulations. The information presented is based on general best practices for chemical waste management and data from similar carbonic anhydrase inhibitors. It is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal.
Immediate Safety Considerations
While a specific Safety Data Sheet for this compound is not publicly available, data from structurally similar carbonic anhydrase inhibitors, such as Acetazolamide and U-104 (SLC-0111), suggest the following potential hazards.[1][2][3][4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat is required. Ensure skin is not exposed.
First Aid Measures:
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Move the person to fresh air.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and have the product container or label at hand.
Quantitative Data Summary of Similar Carbonic Anhydrase Inhibitors
The following table summarizes key data for this compound and a similar, well-characterized carbonic anhydrase inhibitor, U-104 (SLC-0111). This information is provided for comparative purposes to inform risk assessment and handling procedures.
| Property | This compound | U-104 (SLC-0111) |
| Molecular Formula | C₂₀H₁₈N₄O₅S | C₁₃H₁₂FN₃O₃S |
| CAS Number | 2497504-72-8 | 178606-66-1 |
| Physical State | Solid | Solid |
| Known Hazards | Not fully characterized. Assume potential for eye and skin irritation based on similar compounds. | Causes serious eye irritation. |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled as chemical waste. Do not dispose of this compound down the drain or in regular trash.
-
Segregation:
-
Keep this compound waste separate from other waste streams.
-
Do not mix with aqueous waste, solvents, or other incompatible chemicals.
-
-
Waste Containers:
-
Use a designated, properly labeled, and sealable container for solid this compound waste.
-
For solutions containing this compound, use a compatible, leak-proof container.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This section outlines a typical experimental workflow for evaluating the inhibitory activity of compounds like this compound. This colorimetric assay measures the esterase activity of carbonic anhydrase.
Materials:
-
Carbonic Anhydrase (e.g., bovine erythrocyte CA)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
Substrate: p-Nitrophenyl Acetate (p-NPA)
-
Inhibitor Stock Solution (this compound dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of carbonic anhydrase in the assay buffer.
-
Prepare serial dilutions of the this compound stock solution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity.
-
Prepare a working solution of p-NPA in a suitable solvent like acetonitrile.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add assay buffer only.
-
Control Wells (No Inhibitor): Add carbonic anhydrase solution and assay buffer.
-
Inhibitor Wells: Add carbonic anhydrase solution and the various dilutions of this compound.
-
-
Pre-incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the p-NPA substrate solution to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately measure the absorbance at 400 nm at regular intervals using a spectrophotometer to monitor the formation of the yellow product, p-nitrophenol.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Visualizations
Caption: Logical flow for the safe disposal of this compound.
Caption: Workflow for a carbonic anhydrase inhibition assay.
References
Essential Safety and Operational Guide for Handling hCAIX-IN-10
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with hCAIX-IN-10, a carbonic anhydrase IX (CAIX) inhibitor. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risks and establishing a secure laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for similar chemical compounds.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][2] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Inspect gloves for integrity before each use and change them frequently.[1][2] |
| Body | Laboratory Coat | Should be buttoned and have long sleeves to protect skin and clothing from contamination.[1] |
| Respiratory | Use in a well-ventilated area. A respirator may be required for handling large quantities or if there is a risk of aerosolization. | Work in a fume hood to minimize inhalation exposure. |
Emergency First Aid Procedures
In the event of accidental exposure to this compound, immediate and appropriate first aid is critical. The following table outlines the initial steps to be taken.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area immediately with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment (PPE) : Don the appropriate PPE as detailed in the table above.
-
Weighing and Aliquoting :
-
Handle the solid compound in a fume hood to avoid inhalation of any dust particles.
-
Use a properly calibrated analytical balance for accurate measurement.
-
Prepare solutions in a fume hood. For solubility, DMSO is a common solvent for similar compounds.
-
-
Reaction Setup : If using this compound in a reaction, add it to the reaction vessel within the fume hood. Ensure all containers are clearly labeled.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.
Storage Plan
-
Container : Keep the container tightly closed.
-
Environment : Store in a cool, dry, and well-ventilated place. For long-term stability, a storage temperature of 2-8°C is recommended for similar carbonic anhydrase inhibitors.
-
Incompatibilities : Store away from strong oxidizing agents, bases, and reducing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Liquid Waste | Collect in a designated, labeled, and sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of in a designated sharps container for hazardous chemical waste. |
| Empty Containers | Triple-rinse with a suitable solvent. The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of as regular waste, with the label defaced. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
